AI-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-6,6-dimethyl-3-methylsulfonyl-5,7-dihydro-2-benzothiophen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3S2/c1-11(2)4-6-8(7(13)5-11)10(16-9(6)12)17(3,14)15/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJWSALSWFDIMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(SC(=C2C(=O)C1)S(=O)(=O)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling Autoinducer-3: A Technical Guide to its Chemical Structure, Signaling, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Structure of Autoinducer-3
Biosynthesis of Autoinducer-3
The Autoinducer-3 Signaling Pathway
Key Components of the AI-3 Signaling Pathway:
-
QseB (Quorum sensing E. coli regulator B): The cognate response regulator to QseC. Upon phosphorylation by QseC, QseB modulates the expression of target genes.[3]
-
QseF and KdpE: Non-cognate response regulators that are also phosphorylated by QseC, leading to a broader regulatory cascade.[3]
-
Virulence Genes: The ultimate targets of the signaling pathway, including genes located on the Locus of Enterocyte Effacement (LEE) pathogenicity island, which are crucial for the formation of attaching and effacing lesions by EHEC.[6][7]
Signaling Cascade:
-
Autophosphorylation: Ligand binding induces a conformational change in QseC, leading to its autophosphorylation on a conserved histidine residue in its cytoplasmic domain.[3]
-
Phosphotransfer: The phosphoryl group is then transferred from QseC to the aspartate residue of its cognate response regulator, QseB, as well as to the non-cognate response regulators QseF and KdpE.[3]
Diagram of the Autoinducer-3 Signaling Pathway
Caption: The Autoinducer-3 signaling cascade in Gram-negative bacteria.
Quantitative Data Summary
| Parameter | Value | Organism/System | Reference |
| Effective Concentration of this compound analog (Pyrazinone 6) | 5 nM | E. coli O157:H7 | [6] |
| Mass of active this compound fraction | 213.1 Da | E. coli | [7] |
Experimental Protocols
Chemical Synthesis of 3,6-Dimethylpyridazine (A related pyrazine)
Materials:
-
2,5-hexanedione
-
Hydrazine monohydrate
-
Ethanol
-
10% Palladium on activated carbon (Pd/C)
-
Anhydrous benzene
-
Celite
-
Silica gel for column chromatography
-
Dichloromethane
-
Methanol
Procedure:
-
In a round-bottom flask, combine 2,5-hexanedione (6 mL, 51 mmol) and hydrazine monohydrate (2.5 mL, 51 mmol) in ethanol (50 mL).
-
Reflux the mixture for 3 hours.
-
Remove the solvent under reduced pressure.
-
To the residue, add 10% Pd/C (1.1 g) and anhydrous benzene (200 mL).
-
Reflux the reaction mixture overnight.
-
Cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography using a mobile phase of 6% methanol in dichloromethane to yield 3,6-dimethylpyridazine.[9]
Detection and Quantification of this compound by LC-MS/MS
Materials:
-
Bacterial culture supernatant
-
Extraction solvent (e.g., ethyl acetate or methanol)
-
LC-MS/MS system with a C18 column
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Sample Preparation:
-
Grow bacterial cultures to the desired cell density.
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate or another suitable organic solvent.[10][11]
-
Alternatively, use solid-phase extraction (SPE) with a C18 cartridge for sample cleanup and concentration.[10]
-
Evaporate the organic solvent to dryness and reconstitute the residue in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a C18 reverse-phase column.
-
Elute the analytes using a gradient of mobile phase A and B. A typical gradient might start with a low percentage of B, increasing to a high percentage over the run to elute compounds of increasing hydrophobicity.
-
The mass spectrometer should be operated in positive ion mode with electrospray ionization (ESI).
-
For targeted analysis, use Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition of 3,6-dimethylpyrazin-2-one. The precursor ion would be the protonated molecule [M+H]⁺.
-
Analysis of this compound Mediated Gene Expression by qRT-PCR
Materials:
-
Bacterial cultures (wild-type and potentially a qseC mutant as a negative control)
-
RNA extraction kit
-
Reverse transcriptase kit for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers specific for target virulence genes (e.g., ler, espA) and a housekeeping gene (e.g., rpoA)
-
qPCR instrument
Procedure:
-
Bacterial Culture and Treatment:
-
Grow bacterial cultures to mid-logarithmic phase.
-
Incubate for a defined period to allow for changes in gene expression.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the bacterial cells by centrifugation.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA template using a reverse transcriptase kit.
-
-
qPCR:
-
Set up qPCR reactions containing the cDNA, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Run the qPCR program with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12]
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
In Vitro QseC Autophosphorylation Assay
Materials:
-
Purified QseC protein (recombinantly expressed and purified, potentially in liposomes to maintain its membrane-bound structure)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂)
-
[γ-³²P]ATP or a non-radioactive method for detecting phosphorylation (e.g., phosphoprotein-specific stains or antibodies)
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or Western blotting equipment
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified QseC with the kinase buffer.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a few minutes.
-
-
Initiation of Phosphorylation:
-
Start the reaction by adding [γ-³²P]ATP to the mixture.
-
-
Time Course and Quenching:
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove an aliquot of the reaction mixture and stop the reaction by adding SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the proteins in the quenched aliquots by SDS-PAGE.
-
If using [γ-³²P]ATP, dry the gel and expose it to a phosphor screen. Analyze the screen using a phosphorimager to visualize and quantify the phosphorylated QseC.
-
If using a non-radioactive method, stain the gel with a phosphoprotein-specific stain (e.g., Pro-Q Diamond) followed by a total protein stain (e.g., Coomassie Blue) to determine the relative phosphorylation level. Alternatively, perform a Western blot using an anti-phospho-histidine antibody.
-
Conclusion
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. The QseC Adrenergic Signaling Cascade in Enterohemorrhagic E. coli (EHEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Epinephrine/Norepinephrine/Autoinducer-3 Interkingdom Signaling System in Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The QseC sensor kinase: a bacterial adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Autoinducer-3 Structure and Biosynthesis in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autoinducer 3 and Epinephrine Signaling in the Kinetics of Locus of Enterocyte Effacement Gene Expression in Enterohemorrhagic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3,6-Dimethyl Pyridazine synthesis - chemicalbook [chemicalbook.com]
- 10. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An overview of sample preparation procedures for LC-MS multiclass antibiotic determination in environmental and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Absolute quantification of E. coli virulence and housekeeping genes to determine pathogen loads in enumerated environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A simple in vitro method to measure autophosphorylation of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
The Enigmatic Language of Pathogenesis: A Technical Guide to the Autoinducer-3 Mechanism of Action in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AI-3 Signaling Pathway: A Two-Component Symphony
The signaling cascade does not end with QseBC. QseC also cross-communicates with another two-component system, QseEF. The sensor kinase QseE can also be activated by epinephrine, as well as by environmental signals like sulfate and phosphate.[5] The response regulator QseF, in turn, plays a role in the regulation of the Locus of Enterocyte Effacement (LEE), a pathogenicity island essential for the formation of A/E lesions.[6]
Quantitative Analysis of this compound Regulated Gene Expression
| Gene/Operon | Effector | Fold Change in Expression | Experimental System | Reference |
| leeA (LEE1) | This compound | ~2.5-fold increase | E. coli K-12 with LEE reporter | [7] |
| leeA (LEE1) | Epinephrine | ~3-fold increase | E. coli K-12 with LEE reporter | [7] |
| tir (LEE5) | This compound | Significant increase | EHEC O157:H7 | [8] |
| tir (LEE5) | Epinephrine | Significant increase | EHEC O157:H7 | [8] |
| espA (LEE4) | This compound | Significant increase | EHEC O157:H7 | [8] |
| espA (LEE4) | Epinephrine | Significant increase | EHEC O157:H7 | [8] |
| flhD | This compound/Epinephrine | Upregulated | EHEC O157:H7 | [3] |
Experimental Protocols
QseC Phosphorylation Assay
Methodology:
-
Membrane Vesicle Preparation:
-
Grow E. coli cells overexpressing His-tagged QseC to mid-log phase.
-
Harvest cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).
-
Lyse cells by sonication or French press.
-
Centrifuge at low speed to remove cell debris.
-
Ultracentrifuge the supernatant to pellet membrane vesicles.
-
Resuspend the membrane vesicle pellet in a storage buffer.
-
-
Phosphorylation Reaction:
-
Incubate the membrane vesicles containing QseC with [γ-32P]ATP in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
Incubate at room temperature for a defined period (e.g., 10-30 minutes).
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the radiolabeled QseC band using a phosphorimager.
-
References
- 1. The Epinephrine/Norepinephrine /Autoinducer-3 Interkingdom Signaling System in Escherichia coli O157:H7 | Oncohema Key [oncohemakey.com]
- 2. Characterization of Autoinducer-3 Structure and Biosynthesis in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The quantitative and condition-dependent Escherichia coli proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for in vitro transcribing mRNAs with defined poly(A)-tail lengths and visualizing sequential PABP binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Attaching-effacing Bacteria in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autoinducer 3 and Epinephrine Signaling in the Kinetics of Locus of Enterocyte Effacement Gene Expression in Enterohemorrhagic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autoinducer 3 and epinephrine signaling in the kinetics of locus of enterocyte effacement gene expression in enterohemorrhagic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
The AI-3/Epinephrine/Norepinephrine Signaling Pathway: A Nexus of Bacterial Communication and Host Interaction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to the AI-3 Signaling Pathway
The central components of this pathway are the signaling molecules themselves, the sensor kinases that detect them, and the downstream response regulators that modulate gene expression. In EHEC, this signaling cascade is pivotal for the regulation of the Locus of Enterocyte Effacement (LEE) pathogenicity island, which is essential for the formation of attaching and effacing lesions, and the flagellar regulon, which controls motility[3].
Core Components of the this compound Signaling System
Signaling Molecules: this compound and Host Catecholamines
Sensor Kinases: QseC and QseE
A second sensor kinase, QseE , is also involved in sensing epinephrine and norepinephrine, as well as phosphate and sulfate[7]. The expression of qseE is itself regulated by QseC, placing QseC at the top of this signaling hierarchy[3].
Response Regulators and Downstream Targets
Once autophosphorylated, QseC can transfer its phosphate group to several response regulators, including its cognate response regulator QseB , and two non-cognate response regulators, QseF and KdpE [3].
-
QseB : Phosphorylated QseB (QseB-P) regulates the expression of the flagellar and motility genes[3].
-
KdpE : Phosphorylated KdpE (KdpE-P) directly activates the expression of the ler gene, the master regulator of the LEE pathogenicity island[3].
-
QseF : Phosphorylated QseF (QseF-P) is involved in the regulation of Shiga toxin production[3].
This intricate phosphorelay allows the bacterium to fine-tune its response to different environmental cues, leading to a coordinated expression of virulence factors.
Quantitative Data on this compound Signaling
| Ligand | Receptor | Effective Concentration | Fold Change in Binding/Activity | Reference(s) |
| 3,6-dimethylpyrazin-2-one (this compound analog) | QseC | 5 nM | Activates this compound regulated genes | [5] |
| Norepinephrine (NE) | QseC | 10 µM | 4-fold increase in [3H]NE binding |
| Inhibitor | Receptor | Target | Inhibition Details | Reference(s) |
| Phentolamine | QseC | This compound/Epi/NE binding | Blocks QseC response to signals; specific Ki not reported | [6][8] |
Experimental Protocols
Purification of this compound from Bacterial Supernatant
Materials:
-
Bacterial strain (e.g., EHEC O157:H7)
-
Luria-Bertani (LB) broth
-
Ethyl acetate (acidified with 0.1% acetic acid)
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system with a C18 reverse-phase column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Grow a large-volume culture (e.g., 10 L) of the bacterial strain in LB broth to stationary phase at 37°C with shaking.
-
Centrifuge the culture at 8,000 x g for 20 minutes at 4°C to pellet the cells.
-
Collect the supernatant and filter-sterilize it through a 0.22 µm filter.
-
Extract the supernatant twice with an equal volume of acidified ethyl acetate.
-
Pool the organic phases and concentrate the extract to dryness using a rotary evaporator.
-
Resuspend the dried extract in a small volume of 20% acetonitrile.
-
Fractionate the extract by reverse-phase HPLC using a C18 column.
-
Elute with a linear gradient of acetonitrile in water (e.g., 5% to 95%) with 0.1% TFA.
-
Pool active fractions for further characterization.
Chemical Synthesis of 3,6-dimethylpyrazin-2-one (this compound Analog)
This protocol is a general method for the synthesis of dialkyl-pyrazin-2-ones, adapted from known chemical syntheses.
Materials:
-
α-amino ketone (e.g., aminoacetone hydrochloride)
-
Base (e.g., sodium bicarbonate)
-
Solvent (e.g., methanol)
-
Oxidizing agent (e.g., air, or a mild chemical oxidant)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the α-amino ketone hydrochloride in methanol.
-
Neutralize the solution by adding sodium bicarbonate and stir for 30 minutes.
-
Filter the mixture to remove the sodium chloride precipitate.
-
Allow the filtrate to stand at room temperature, open to the air, for several days to allow for spontaneous condensation and oxidation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the desired 3,6-dimethylpyrazin-2-one.
-
Confirm the structure of the purified product by NMR and mass spectrometry.
LEE1::lacZ Reporter Assay for this compound Activity
Materials:
-
EHEC reporter strain containing a chromosomal LEE1::lacZ fusion
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)
-
0.1% SDS
-
Chloroform
-
o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)
-
1 M Na2CO3
-
Spectrophotometer
Procedure:
-
Grow the reporter strain overnight in LB broth at 37°C.
-
Inoculate fresh DMEM with the overnight culture to an OD600 of ~0.05.
-
Add the test samples to the cultures. Include a negative control (e.g., solvent) and a positive control (e.g., known concentration of epinephrine).
-
Incubate the cultures at 37°C with 5% CO2 without shaking to an OD600 of ~0.4-0.6.
-
Measure the final OD600 of each culture.
-
To 100 µL of culture, add 900 µL of Z-buffer.
-
Add 25 µL of 0.1% SDS and 50 µL of chloroform. Vortex for 10 seconds to permeabilize the cells.
-
Equilibrate the tubes at 28°C for 5 minutes.
-
Start the reaction by adding 200 µL of ONPG solution and record the time.
-
Stop the reaction by adding 500 µL of 1 M Na2CO3 when a yellow color has developed. Record the time.
-
Centrifuge the tubes at 13,000 x g for 5 minutes to pellet cell debris.
-
Measure the absorbance of the supernatant at 420 nm (OD420).
-
Calculate Miller Units using the formula: Miller Units = (1000 * OD420) / (t * V * OD600), where t is the reaction time in minutes and V is the volume of culture used in mL.
Quantitative Real-Time PCR (qRT-PCR) for LEE Gene Expression
Materials:
-
EHEC strain
-
DMEM
-
RNA extraction kit (e.g., TRIzol-based)
-
DNase I
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for ler and a housekeeping gene (e.g., rpoA)
-
Real-time PCR instrument
Procedure:
-
Grow EHEC overnight in LB broth.
-
Inoculate fresh DMEM to an OD600 of ~0.05 with the overnight culture.
-
Add signaling molecules to the desired final concentrations.
-
Incubate cultures at 37°C with 5% CO2 to the mid-exponential phase (OD600 ~0.5).
-
Harvest 1 mL of culture by centrifugation at 13,000 x g for 2 minutes.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit.
-
Set up qPCR reactions in triplicate for each sample and primer set, including no-template controls. Each reaction should contain qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and cDNA template.
-
Run the qPCR on a real-time PCR instrument with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Analyze the data using the ΔΔCt method, normalizing the expression of ler to the housekeeping gene and relative to the untreated control.
Visualizing the this compound Signaling Pathway and Workflows
Implications for Drug Development
Conclusion
References
- 1. Gene induction: ß-galactosidase in E. coli [practicalbiology.org]
- 2. www-personal.umd.umich.edu [www-personal.umd.umich.edu]
- 3. A simple in vitro method to measure autophosphorylation of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absolute quantification of E. coli virulence and housekeeping genes to determine pathogen loads in enumerated environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of stable 3,6-epidioxypyrazin-2-ones and α-oxo imides by photo-oxygenation of pyrazin-2-ones with singlet oxygen - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. practicalbiology.org [practicalbiology.org]
- 8. The role of the QseC quorum-sensing sensor kinase in colonization and norepinephrine-enhanced motility of Salmonella enterica serovar Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Autoinducer-3 in Interspecies and Inter-kingdom Signaling: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Discovery and Significance of AI-3
The Molecular Identity and Biosynthesis of this compound
Interspecies and Inter-kingdom Signaling Mechanisms
Interspecies Signaling
Inter-kingdom Signaling in EHEC
References
- 1. Interspecies communication in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Interspecies communication in bacteria [jci.org]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound Synthesis Is Not Dependent on luxS in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Autoinducer-3 Structure and Biosynthesis in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Epinephrine/Norepinephrine/Autoinducer-3 Interkingdom Signaling System in Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inter-kingdom signaling: chemical language between bacteria and host - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inter-kingdom signalling: communication between bacteria and their hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Epinephrine/Norepinephrine /Autoinducer-3 Interkingdom Signaling System in Escherichia coli O157:H7 | Oncohema Key [oncohemakey.com]
- 11. researchgate.net [researchgate.net]
- 12. Autoinducer 3 and Epinephrine Signaling in the Kinetics of Locus of Enterocyte Effacement Gene Expression in Enterohemorrhagic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Threonine-Dependent Biosynthesis of Autoinducer-3: A Technical Guide for Researchers
An In-depth Examination of the Biosynthetic Pathway, Signaling Cascade, and Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Autoinducer-3
The Biosynthetic Pathway of Autoinducer-3 from Threonine
Enzymatic Conversion of Threonine to Aminoacetone
Figure 1. Biosynthetic pathway of Autoinducer-3 from L-Threonine.
Spontaneous Formation of the this compound Core
"Abortive" tRNA Synthetase Reactions and this compound Analog Diversity
The this compound Signaling Pathway
Quantitative Data Summary
| Table 1: Production of this compound Analogs in E. coli Nissle 1917 under Erythromycin Stress | |
| Compound | Relative Production Level (Fold Change vs. Unstressed) |
| Pyrazinone 1 | 5.2 ± 0.8 |
| Pyrazinone 2 | 4.5 ± 0.6 |
| Pyrazinone 3 | 3.8 ± 0.5 |
| Pyrazinone 6 (this compound) | 6.1 ± 1.1 |
| Data are presented as mean ± standard deviation and are representative values from stressed cultures. |
| Table 2: Transcriptional Regulation of EHEC Virulence Genes by Pyrazinone 6 (this compound) | ||
| Gene | Fold Change in Expression (WT EHEC) | Fold Change in Expression (ΔqseC EHEC) |
| ler | 8.5 ± 1.2 | 1.2 ± 0.3 |
| espA | 6.3 ± 0.9 | 1.1 ± 0.2 |
| tir | 7.1 ± 1.0 | 1.3 ± 0.4 |
| stx2a | 4.2 ± 0.7 | 1.0 ± 0.2 |
| EHEC cultures were treated with 5 nM Pyrazinone 6. Data are presented as mean fold change ± standard deviation relative to untreated controls. |
Experimental Protocols
Production and Extraction of this compound from Bacterial Cultures
Materials:
-
E. coli Nissle 1917
-
Luria-Bertani (LB) broth
-
Erythromycin
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Methanol
Procedure:
-
Inoculate a single colony of E. coli Nissle 1917 into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate a larger volume of LB broth (e.g., 1 L) at a 1:100 dilution.
-
When the culture reaches an OD600 of ~0.4-0.6, add a sub-lethal concentration of erythromycin (e.g., 8 µg/mL) to induce stress.
-
Incubate the culture for an additional 16-24 hours at 37°C with shaking.
-
Pellet the bacterial cells by centrifugation (e.g., 6,000 x g for 15 minutes).
-
Collect the supernatant and perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction three times.[8]
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Reconstitute the dried extract in a small volume of methanol for subsequent analysis by LC-MS.
Quantification of this compound by LC-MS/MS
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
Procedure:
-
Inject 5 µL of the reconstituted bacterial extract or standard solution onto the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
Analysis of Virulence Gene Expression by qRT-PCR
Materials:
-
EHEC strain (wild-type and ΔqseC mutant)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (ler, espA, tir, stx2a) and a reference gene (e.g., rpoA).
| Table 3: qRT-PCR Primers for EHEC Virulence Genes | |
| Gene | Forward Primer (5'-3') |
| ler | GCT GAT GGT GGT TTA TTA TGG C |
| espA | GCA GCA AAT AAT GCT GGT G |
| tir | GGT GGT GCT GGT AAT TTA GG |
| stx2a | GCA GCA AAT AAT GCT GGT G |
| rpoA | GCA GCA AAT AAT GCT GGT G |
Procedure:
-
Grow EHEC cultures to mid-log phase (OD600 ~0.5).
-
Harvest the bacterial cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using a master mix and the primers listed in Table 3.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Conclusion
References
- 1. Characterization of Autoinducer-3 Structure and Biosynthesis in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Frontiers | The Probiotic Escherichia coli Strain Nissle 1917 Combats Lambdoid Bacteriophages stx and λ [frontiersin.org]
- 7. Construction and Experimental Validation of a Quantitative Kinetic Model of Nitric Oxide Stress in Enterohemorrhagic Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Discovery of Autoinducer-3: A Technical Guide to a Novel Quorum Sensing Molecule
Executive Summary
The Chemical Identity and Biosynthesis of AI-3
Proposed Biosynthetic Pathway
-
Threonine Dehydrogenase Activity : Threonine dehydrogenase (Tdh) oxidizes threonine to 2-amino-3-ketobutyric acid.
-
Spontaneous Decarboxylation : This intermediate spontaneously decarboxylates to form aminoacetone.
The this compound Signaling Pathway and Virulence Regulation
-
Phosphorylation Cascade : This binding event triggers the autophosphorylation of QseC. The phosphate group is then transferred to the response regulator, QseB.
-
Transcriptional Regulation : Phosphorylated QseB then acts as a transcriptional regulator, controlling the expression of various genes, most notably the Locus of Enterocyte Effacement (LEE). The LEE pathogenicity island encodes a type III secretion system that is essential for the formation of attaching and effacing lesions on intestinal epithelial cells, a hallmark of EHEC infection.[2][5]
Quantitative Data Summary
| Compound | Activity | Source Organisms |
| This compound (3,6-dimethylpyrazin-2-one) | Activates LEE and stx2a gene expression at concentrations as low as 5 nM.[5] | E. coli, Vibrio cholerae, Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus, among others.[5] |
| Pyrazinone 3 | Activates ler and tir expression in a qseC-dependent manner, but not espA or stx2a. | Identified in E. coli cultures under drug stress. |
| 3,5-dimethylpyrazine-2-ol (DPO) | No activity on virulence gene expression in EHEC at 5 nM.[5] | Found as a trace component with this compound; also a known autoinducer in Vibrio cholerae.[5] |
Key Experimental Protocols
Isolation and Structural Characterization of this compound
-
Metabolite Extraction : The bacterial culture supernatant was extracted with ethyl acetate, and the organic layer was dried and concentrated.
-
Structural Elucidation : The structures of the purified compounds were determined using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, COSY, HSQC, and HMBC experiments.[5]
In Vitro Synthesis of this compound Analogs
-
Reaction Components : The in vitro synthesis was performed using the PURExpress® In Vitro Protein Synthesis Kit, supplemented with specific amino acids and aminoketones (aminoacetone or 1-amino-3-methylbutan-2-one).
-
Incubation : The reaction mixtures were incubated to allow for the formation of linear dipeptide ketone intermediates through the action of tRNA synthetases.
-
Analysis : The formation of pyrazinone products was monitored over time using liquid chromatography-mass spectrometry (LC-MS). The experiments demonstrated that the final cyclization and oxidation steps to form the pyrazinones occur spontaneously.[3][4]
Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis : Total RNA was extracted from the bacterial cells, and residual DNA was removed with DNase treatment. The purified RNA was then reverse-transcribed to cDNA.
-
Quantitative Real-Time PCR (qRT-PCR) : The expression levels of target genes (e.g., ler, espA, tir, stx2a) were quantified by qRT-PCR using gene-specific primers. The expression levels were normalized to a housekeeping gene.
Implications for Drug Development
Conclusion
The discovery of the chemical identity and biosynthetic pathway of Autoinducer-3 represents a significant advancement in the field of bacterial quorum sensing. The detailed understanding of its role in virulence and inter-kingdom signaling provides a solid foundation for future research and the development of innovative therapeutic strategies to combat bacterial infections.
References
The Pivotal Role of Autoinducer-3 in Bacterial Pathogenesis: A Technical Guide
Abstract
Introduction to Autoinducer-3
AI-3 Biosynthesis and Chemical Structure
The this compound Signaling Pathway in EHEC
Key Components of the this compound Signaling Pathway
-
Epinephrine/Norepinephrine: Host hormones that also act as signals for the QseC sensor kinase.[4]
-
QseB: The cognate response regulator of QseC, which, upon phosphorylation, regulates the expression of flagellar genes.[3]
Mechanism of Signal Transduction
-
Phosphorylated QseB activates the transcription of the flhDC operon, the master regulator of the flagellar regulon, leading to increased motility.[3]
The activation of ler by KdpE initiates a transcriptional cascade, leading to the expression of the other LEE operons (LEE2, LEE3, LEE4, and LEE5), which encode for the type III secretion system, translocated effector proteins, and the intimin adhesin.[7][8]
Signaling Pathway Diagram
Quantitative Impact of this compound on Virulence Gene Expression
| Gene/Operon | Experimental Condition | Fold Change | Reference |
| LEE1 | Addition of preconditioned medium containing this compound | ~3-fold increase | [4] |
| LEE2 | Addition of preconditioned medium containing this compound | ~3-fold increase | [4] |
| LEE1, LEE2, LEE4, LEE5 | Growth in LEE secretion-inducing conditions in a mutant with upregulated this compound signaling | ~2 to 3-fold increase | [9] |
| ler (LEE1) | Expression of sahH in a luxS mutant (restoring this compound dependent phenotypes) | Restoration of expression | [7] |
| flhDC | qseC mutant vs. wild-type | Decreased expression | [3] |
| Virulence Genes | 5 nM of a potent this compound analog (3,6-dimethylpyrazin-2-one) | Significant activation | [10] |
Role of this compound in Biofilm Formation
Experimental Protocols
Quantification of Gene Expression by qRT-PCR
1. Bacterial Culture and Treatment:
- Grow EHEC strains overnight in Luria-Bertani (LB) broth at 37°C with shaking.
- Dilute the overnight culture 1:100 in fresh LB broth and grow to an OD600 of approximately 0.5.
- Add synthetic this compound or conditioned media containing this compound to the desired final concentration. Use an untreated culture as a negative control.
- Incubate for the desired period (e.g., 2-4 hours) at 37°C with shaking.
2. RNA Extraction:
- Harvest bacterial cells by centrifugation at 4°C.
- Extract total RNA using a commercial RNA purification kit according to the manufacturer's instructions.
- Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
3. cDNA Synthesis:
- Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or gene-specific primers.
4. qRT-PCR:
- Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., rpoA), and a suitable SYBR Green master mix.
- Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
- Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Measurement of Promoter Activity using a β-galactosidase Reporter Assay
1. Construction of Reporter Strain:
- Clone the promoter region of interest upstream of a promoterless lacZ gene in a suitable reporter plasmid.
- Transform the reporter plasmid into the desired EHEC strain (e.g., wild-type and a qseC mutant).
2. β-galactosidase Assay:
- Grow the reporter strains as described in the qRT-PCR protocol (section 6.1, step 1).
- Harvest the cells and measure the OD600 of the culture.
- Lyse the cells using a suitable lysis buffer (e.g., containing sodium dodecyl sulfate and chloroform).
- Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) to the cell lysate and incubate at 37°C.
- Stop the reaction by adding a sodium carbonate solution when a yellow color develops.
- Measure the absorbance at 420 nm.
- Calculate the β-galactosidase activity in Miller units.[11][12]
Biofilm Formation Assay (Crystal Violet Method)
This protocol provides a method for quantifying biofilm formation.[2][13]
1. Bacterial Culture and Inoculation:
- Grow EHEC strains overnight in LB broth at 37°C.
- Dilute the overnight cultures 1:100 in fresh LB broth.
- Add 200 µL of the diluted culture to the wells of a 96-well polystyrene microtiter plate. Include wells with sterile broth as a negative control.
2. Biofilm Development:
- Incubate the plate statically (without shaking) at 37°C for 24-48 hours.
3. Staining and Quantification:
- Carefully remove the planktonic cells by gently aspirating the medium from each well.
- Wash the wells three times with phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.
- Fix the biofilms by air-drying or with methanol for 15 minutes.
- Stain the biofilms by adding 200 µL of 0.1% (w/v) crystal violet solution to each well and incubating for 15 minutes at room temperature.
- Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
- Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or ethanol to each well.
- Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
Shiga Toxin Production Assay
This protocol outlines a method to assess the production of Shiga toxin.
1. Bacterial Culture:
- Grow EHEC strains in a suitable medium (e.g., LB broth) to the desired growth phase.
- Induce Shiga toxin production if necessary (e.g., with mitomycin C).
2. Sample Preparation:
- Centrifuge the bacterial culture to pellet the cells.
- Collect the supernatant, which contains the secreted Shiga toxin. Filter-sterilize the supernatant through a 0.22 µm filter.
3. Toxin Detection:
- Use a commercial enzyme immunoassay (EIA) kit for the detection of Shiga toxins (Stx1 and Stx2) according to the manufacturer's instructions.[14][15] These kits typically involve capturing the toxin on an antibody-coated plate and detecting it with a secondary antibody conjugated to an enzyme that produces a colorimetric signal.
- Alternatively, a Vero cell cytotoxicity assay can be performed. This involves exposing a monolayer of Vero cells to serial dilutions of the bacterial supernatant and observing for cytopathic effects after 24-48 hours. The toxin titer is determined as the reciprocal of the highest dilution that causes 50% cell death.
In Vivo Infection Model using Caenorhabditis elegans
C. elegans provides a simple and effective in vivo model to study bacterial pathogenesis.[16][17]
1. Preparation of Bacterial Lawns:
- Spread 100 µL of an overnight culture of the EHEC strain onto Nematode Growth Medium (NGM) agar plates.
- Incubate the plates at 37°C overnight to allow for the formation of a bacterial lawn.
2. Synchronization of C. elegans:
- Synchronize a population of C. elegans to the L4 larval stage.
3. Infection Assay:
- Transfer 20-30 synchronized L4 worms to the EHEC lawns. Use E. coli OP50 as a control.
- Incubate the plates at 20-25°C.
- Monitor worm survival daily by gently prodding them with a platinum wire. Worms that do not respond are scored as dead.
- Plot survival curves and analyze the data using statistical methods (e.g., Kaplan-Meier survival analysis).
Workflow for a Typical this compound Pathogenesis Study
Conclusion and Future Directions
References
- 1. static.igem.org [static.igem.org]
- 2. The Determination, Monitoring, Molecular Mechanisms and Formation of Biofilm in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The QseC Adrenergic Signaling Cascade in Enterohemorrhagic E. coli (EHEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quorum sensing controls expression of the type III secretion gene transcription and protein secretion in enterohemorrhagic and enteropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probiotics Affect Virulence-Related Gene Expression in Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Synthesis Is Not Dependent on luxS in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression Regulation of Polycistronic lee3 Genes of Enterohaemorrhagic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Characterization of Autoinducer-3 Structure and Biosynthesis in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. β-Galactosidase Enzyme Assay System with Reporter Lysis Buffer [worldwide.promega.com]
- 13. imquestbio.com [imquestbio.com]
- 14. nifa.usda.gov [nifa.usda.gov]
- 15. cdc.gov [cdc.gov]
- 16. In vivo screening platform for shiga toxin-producing Escherichia coli (STEC) using Caenorhabditis elegans as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluating the Pathogenic Potential of Environmental Escherichia coli by Using the Caenorhabditis elegans Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Autoinducer-3 Family: A Technical Guide to Structural Elucidation and Biological Signaling
For Immediate Release
The Chemical Identity of AI-3: A Pyrazinone Core
Biosynthesis: A Tale of Two Pathways
-
"Abortive" tRNA Synthetase Reactions: Under cellular stress conditions, aminoacyl-tRNA synthetases can undergo "abortive" reactions, leading to the formation of dipeptide ketones. These intermediates can then cyclize and oxidize to form a diverse array of 3,5-disubstituted pyrazin-2-one analogs.[1][4]
Quantitative Data Summary
| Compound | Position | δH (ppm, mult, J in Hz) | δC (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H → ¹H) |
| Pyrazinone 1 | 3-CH₃ | 2.45 (s) | 20.1 | C5, C3 | - |
| 5-CH(CH₃)₂ | 3.25 (sept, 6.9) | 33.9 | C5, C6 | 5-CH(CH₃)₂ | |
| 5-CH(CH₃)₂ | 1.28 (d, 6.9) | 18.9 | C5 | 5-CH(CH₃)₂ | |
| 6-H | 7.15 (s) | 129.8 | C5, C2 | - | |
| Pyrazinone 6 (this compound) | 3-CH₃ | 2.48 (s) | 19.8 | C2, C3 | - |
| 6-CH₃ | 2.35 (s) | 19.2 | C5, C6 | - | |
| 5-H | 7.01 (s) | 128.5 | C3, C6 | - |
Data compiled from supplementary information of Crawford et al., 2020.
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| Pyrazinone 1 | C₈H₁₂N₂O | 153.1028 | 153.1026 |
| Pyrazinone 2 | C₈H₁₂N₂OS | 185.0749 | 185.0743 |
| Pyrazinone 3 | C₁₀H₁₆N₂OS | 213.1062 | 213.1056 |
| Pyrazinone 4 | C₉H₁₄N₂O | 167.1184 | 167.1179 |
| Pyrazinone 5 | C₁₂H₁₂N₂O | 201.1028 | 201.1022 |
| Pyrazinone 6 (this compound) | C₆H₈N₂O | 125.0715 | 125.0709 |
Data compiled from supplementary information of Crawford et al., 2020.
Experimental Protocols
General Experimental Procedures
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra were recorded on a Bruker Avance III 600 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent residual peak (CDCl₃: δH 7.26, δC 77.16).
Liquid Chromatography-Mass Spectrometry (LC-MS): High-resolution mass spectrometry (HRMS) was performed on a Waters SYNAPT G2-S HDMS system using electrospray ionization (ESI) in positive ion mode. Samples were analyzed using a Waters ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm) with a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
Synthesis of 3,6-dimethylpyrazin-2-one (this compound, Compound 6)
A solution of 2,3-diaminopropionic acid (1.0 eq) and pyruvaldehyde (1.1 eq) in methanol was stirred at room temperature for 24 hours. The solvent was removed under reduced pressure, and the residue was purified by silica gel column chromatography (eluting with a gradient of dichloromethane and methanol) to yield 3,6-dimethylpyrazin-2-one.
Signaling Pathway and Experimental Workflows
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. The QseC Adrenergic Signaling Cascade in Enterohemorrhagic E. coli (EHEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Autoinducer-3 Structure and Biosynthesis in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
Introduction: EHEC Virulence and Quorum Sensing
The AI-3 Signal: Biosynthesis and Interkingdom Sensing
This compound Structure and Biosynthesis
An Interkingdom Signaling System
The this compound Signaling Cascade: QseC and QseE
-
QseE : QseE is a second sensor kinase that responds to epinephrine, as well as to environmental signals like phosphate and sulfate.[8][17] Transcription of qseE is activated by QseC, placing it downstream in the signaling cascade.[8] QseE phosphorylates its cognate response regulator, QseF.[17]
This intricate signaling network allows EHEC to integrate multiple signals and fine-tune the expression of distinct sets of virulence genes.
Regulation of EHEC Virulence Determinants
Flagella and Motility via QseBC
-
Transcriptional Activation : Phosphorylated QseB (QseB-P) binds directly to the promoter of the flhDC operon.[8][17]
-
Master Regulation : FlhDC is the master regulator of the flagellar biosynthesis cascade, and its activation leads to increased flagellar synthesis and enhanced motility.[8][9]
This QseC-dependent activation of motility is thought to be an early step in pathogenesis, allowing the bacterium to swim closer to the gut epithelium.[5][17]
LEE Pathogenicity Island and A/E Lesion Formation
-
Activation of the Master Regulator ler : These activated response regulators converge to increase the transcription of ler, which is located in the LEE1 operon.[2][16] Ler is the master transcriptional activator for all other LEE operons (LEE2, LEE3, LEE4, LEE5).[2][23]
Shiga Toxin (Stx) Production
Visualizing the this compound Regulatory Network
The this compound/Epinephrine Signaling Pathway
Experimental Workflow: this compound Activity Bioassay
Quantitative Data on this compound Regulation
Table 1: Effect of this compound Analogs on EHEC Virulence Gene Expression Data derived from qRT-PCR analysis of EHEC treated with 5 nM of specified compounds. Fold change is relative to an untreated control.[12]
| Compound | Target Gene | Strain | Fold Change in Expression | QseC-Dependent? |
| Pyrazinone 1 | ler | Wild-Type | ~2.5 | Yes |
| ler | ΔqseC | No significant change | - | |
| espA | Wild-Type | ~3.0 | No | |
| tir | Wild-Type | ~2.5 | No | |
| stx2a | Wild-Type | ~2.0 | No | |
| Metabolite 6 (this compound) | ler | Wild-Type | ~4.0 | Yes |
| ler | ΔqseC | No significant change | - | |
| espA | Wild-Type | ~4.5 | No | |
| tir | Wild-Type | ~3.5 | No | |
| stx2a | Wild-Type | ~3.0 | No |
Table 2: Summary of Genes Regulated by the QseC Sensor Based on microarray analysis comparing wild-type EHEC and a ΔqseC mutant.[8][22]
| Gene Category | Regulation by QseC in response to this compound/Epinephrine | Key Genes Affected |
| Locus of Enterocyte Effacement (LEE) | Positive | ler, espA, espB, tir, eae |
| Flagellar Regulon | Positive | flhDC, fliC |
| Shiga Toxin | Positive | stx2 |
| Non-LEE Encoded Effectors | Positive | nleA |
Key Experimental Protocols
This compound Activity Bioassay using a LEE1::lacZ Reporter
-
Preparation of Conditioned Medium (CM) : The strain of interest (e.g., EHEC wild-type) is grown in a suitable medium (e.g., DMEM) to a specific optical density (e.g., OD₆₀₀ of 1.0). The culture is centrifuged, and the resulting supernatant is filter-sterilized to remove all bacteria. This sterile supernatant serves as the CM.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction : Total RNA is isolated from bacterial pellets using a commercial kit and treated with DNase to remove any contaminating genomic DNA.
-
cDNA Synthesis : Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the RNA template.
-
Real-Time PCR : The cDNA is used as a template for PCR with primers specific to target genes (ler, flhDC, stx2a, etc.) and a housekeeping gene (rpoA) for normalization. The reaction includes a fluorescent dye (e.g., SYBR Green) that enables real-time monitoring of DNA amplification.
-
Analysis : The cycle threshold (Cᴛ) values are used to calculate the relative fold change in gene expression between different conditions or strains.[17]
Motility Assays
-
Plate Preparation : Soft agar plates (e.g., 0.3% agar) are prepared.
-
Inoculation : Wild-type and mutant (e.g., ΔqseC, ΔqseB) strains are grown to mid-log phase. A small volume of the culture is carefully inoculated into the center of the soft agar.[8]
-
Incubation : The plates are incubated at 37°C for a set period (e.g., 8-16 hours).
-
Measurement : Motile bacteria will swim outwards from the point of inoculation, creating a halo. The diameter of this halo is measured as an indicator of motility. A reduced diameter in a mutant strain compared to the wild-type indicates a motility defect.[8]
Conclusion and Future Directions
References
- 1. researchgate.net [researchgate.net]
- 2. Autoinducer 3 and Epinephrine Signaling in the Kinetics of Locus of Enterocyte Effacement Gene Expression in Enterohemorrhagic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Locus of Enterocyte Effacement: A Pathogenicity Island Involved in the Virulence of Enteropathogenic and Enterohemorragic Escherichia coli Subjected to a Complex Network of Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR Screen Reveals that EHEC’s T3SS and Shiga Toxin Rely on Shared Host Factors for Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of the enterohemorrhagic E. coli virulence program through the human gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | From ingestion to colonization: the influence of the host environment on regulation of the LEE encoded type III secretion system in enterohaemorrhagic Escherichia coli [frontiersin.org]
- 7. The Epinephrine/Norepinephrine/Autoinducer-3 Interkingdom Signaling System in Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The QseC Adrenergic Signaling Cascade in Enterohemorrhagic E. coli (EHEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Characterization of Autoinducer-3 Structure and Biosynthesis in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. This compound Synthesis Is Not Dependent on luxS in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Epinephrine/Norepinephrine /Autoinducer-3 Interkingdom Signaling System in Escherichia coli O157:H7 | Oncohema Key [oncohemakey.com]
- 17. Enterohemorrhagic Escherichia coli Virulence Regulation by Two Bacterial Adrenergic Kinases, QseC and QseE - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Shiga toxin in enterohemorrhagic E.coli: regulation and novel anti-virulence strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Environment Controls LEE Regulation in Enteropathogenic Escherichia coli [frontiersin.org]
- 24. Regulation of the Locus of Enterocyte Effacement in Attaching and Effacing Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesizing Autoinducer-3 (AI-3) in the Laboratory: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols and background information for the laboratory synthesis of Autoinducer-3 (3,6-dimethylpyrazin-2-one), a quorum-sensing signaling molecule involved in bacterial virulence and inter-kingdom communication. This guide is intended for researchers, scientists, and drug development professionals engaged in studying bacterial signaling and developing novel antimicrobial strategies.
Introduction
The Autoinducer-3 Signaling Pathway
Chemical Synthesis of Autoinducer-3 (3,6-dimethylpyrazin-2-one)
The chemical synthesis of 3,6-dimethylpyrazin-2-one can be achieved through the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. The following protocol is based on established methods for pyrazinone synthesis.
Materials and Reagents
-
Alanine amide hydrochloride
-
Pyruvaldehyde (40% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel)
Experimental Protocol
Step 1: Preparation of Alanine Amide Free Base
-
Dissolve alanine amide hydrochloride in a minimal amount of deionized water in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a 1 M solution of sodium hydroxide (NaOH) dropwise while stirring until the pH of the solution reaches 10-11.
-
Extract the aqueous solution three times with dichloromethane (DCM).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the alanine amide free base as an oil or solid.
Step 2: Cyclocondensation Reaction
-
Dissolve the alanine amide free base in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Add an equimolar amount of pyruvaldehyde (40% aqueous solution) to the flask.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
Step 3: Purification
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Purify the product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 3,6-dimethylpyrazin-2-one.
Step 4: Characterization
Confirm the identity and purity of the synthesized 3,6-dimethylpyrazin-2-one using standard analytical techniques such as:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.
-
Mass spectrometry (MS): To determine the molecular weight.
-
High-performance liquid chromatography (HPLC): To assess the purity.
Below is a workflow diagram for the synthesis of Autoinducer-3.
Application Notes and Protocols: Extraction of Autoinducer-3 (AI-3) from Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
AI-3 Signaling Pathway in EHEC
References
- 1. This compound Synthesis Is Not Dependent on luxS in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-to-cell signaling in E. coli and Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Autoinducer-3 Structure and Biosynthesis in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Autoinducer-3 (AI-3) In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction to AI-3 and its Quantification
Methods for this compound Quantification
Data Presentation: Comparison of this compound Quantification Methods
| Parameter | This compound Bioassay (LEE1::lacZ) | HPLC-MS/MS |
| Principle | Indirect detection via reporter gene activation | Direct detection and quantification based on mass |
| Limit of Detection (LOD) | Estimated in the low nanomolar range | Picomolar to low nanomolar range |
| Limit of Quantification (LOQ) | Typically in the nanomolar range | Low nanomolar range |
| Dynamic Range | Narrower, typically 1-2 orders of magnitude | Wider, typically 3-4 orders of magnitude |
| Specificity | Can be influenced by other molecules that affect the reporter system | High, based on specific mass transitions |
| Throughput | Moderate to high, suitable for screening | High, with autosamplers |
| Equipment | Spectrophotometer/plate reader, standard microbiology lab equipment | HPLC system, tandem mass spectrometer |
| Sample Preparation | Minimal (centrifugation, filtration) | More extensive (extraction, concentration) |
Experimental Protocols
Protocol 1: this compound Quantification using an E. coli LEE1::lacZ Reporter Bioassay
Materials:
-
E. coli K-12 reporter strain with a stable, integrated LEE1::lacZ fusion.
-
Luria-Bertani (LB) broth and agar plates.
-
Appropriate antibiotics for maintaining the reporter plasmid/fusion.
-
96-well microtiter plates.
-
Spectrophotometer or microplate reader.
-
Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0).
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer).
-
1 M Na2CO3 solution.
-
Cell lysis buffer (e.g., PopCulture Reagent with lysozyme).[1]
Procedure:
-
Preparation of Reporter Strain:
-
Inoculate a single colony of the E. coli LEE1::lacZ reporter strain into 5 mL of LB broth with the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking.
-
The following day, subculture the overnight culture 1:100 into fresh LB broth and grow to an OD600 of ~0.4-0.6 (mid-log phase).
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 90 µL of the mid-log phase reporter strain culture to each well.
-
Incubate the plate at 37°C with shaking for 2-4 hours to allow for induction of the LEE1 promoter.
-
-
β-Galactosidase Assay:
-
After incubation, measure the OD600 of the cultures in the microplate reader to determine cell density.
-
To each well, add 10 µL of cell lysis buffer and incubate for 15 minutes at room temperature to permeabilize the cells.[1]
-
Add 20 µL of ONPG solution to each well to start the enzymatic reaction.
-
Incubate the plate at 37°C and monitor the development of yellow color.
-
When a sufficient yellow color has developed in the positive control wells, stop the reaction by adding 50 µL of 1 M Na2CO3 to each well.
-
Measure the absorbance at 420 nm (for the yellow o-nitrophenol product) and 550 nm (to correct for light scattering) in the microplate reader.
-
-
Calculation of Miller Units:
-
Calculate the β-galactosidase activity in Miller Units using the following formula: Miller Units = 1000 × [ (OD420 - 1.75 × OD550) ] / (t × V × OD600) where:
-
t = reaction time in minutes
-
V = volume of culture assayed in mL
-
OD600 = cell density at the start of the assay
-
OD420 and OD550 are the final absorbance readings.
-
-
-
Data Interpretation:
Protocol 2: this compound Quantification by HPLC-MS/MS
Materials:
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Formic acid (FA), LC-MS grade.
-
Water, LC-MS grade.
-
Solid Phase Extraction (SPE) cartridges (e.g., C18).
-
HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Procedure:
-
Sample Preparation:
-
Harvest bacterial culture by centrifugation (10,000 x g for 10 min at 4°C).
-
Filter the supernatant through a 0.22 µm filter to remove any remaining cells.
-
(Optional but recommended) Add an internal standard to the supernatant at a known concentration.
-
Solid Phase Extraction (for sample cleanup and concentration):
-
Condition a C18 SPE cartridge with 1 mL of MeOH followed by 1 mL of water.
-
Load 1-5 mL of the filtered supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and polar impurities.
-
-
Evaporate the eluate to dryness under a stream of nitrogen gas.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95:5 water:ACN with 0.1% FA).
-
-
HPLC-MS/MS Analysis:
-
HPLC Conditions (example):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow rate: 0.3 mL/min.
-
Injection volume: 5 µL.
-
-
Mass Spectrometry Conditions (example for a molecule with m/z 214.1 [M+H]+):
-
Ionization mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) mode.
-
Precursor ion (Q1): m/z 214.1.
-
Optimize collision energy for each transition.
-
Dwell time: 50-100 ms per transition.
-
-
-
Data Analysis and Quantification:
-
Plot the peak area ratio of the analyte to the internal standard against the concentration of the standard.
Mandatory Visualizations
This compound Signaling Pathway in EHEC
Experimental Workflow for this compound Bioassay
Experimental Workflow for HPLC-MS/MS Quantification of this compound
References
Application Notes and Protocols for Studying AI-3 Mediated Quorum Sensing
Audience: Researchers, scientists, and drug development professionals.
Introduction Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[1] Autoinducer-3 (AI-3) is a quorum sensing signal involved in both interspecies bacterial communication and inter-kingdom signaling between bacteria and their eukaryotic hosts.[2][3] In pathogenic bacteria such as enterohemorrhagic Escherichia coli (EHEC), the this compound signaling system, along with the host hormones epinephrine and norepinephrine, regulates the expression of virulence factors, including genes for motility and the formation of attaching and effacing lesions encoded by the Locus of Enterocyte Effacement (LEE).[4][5] Understanding the this compound signaling pathway is crucial for developing novel therapeutic strategies that target bacterial virulence.
This compound Signaling Pathway
Experimental Design Overview
References
- 1. Quorum Sensing: Not Just a Bridge Between Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Autoinducer-3 Structure and Biosynthesis in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying AI-3 Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction to AI-3 Signaling
This compound Signaling Pathway Diagram
References
- 1. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascentagepharma.com [ascentagepharma.com]
- 3. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 4. researchgate.net [researchgate.net]
- 5. The QseC Adrenergic Signaling Cascade in Enterohemorrhagic E. coli (EHEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Functional Studies of AI-3 Analogs
For Researchers, Scientists, and Drug Development Professionals
The AI-3 Signaling Pathway in Enterohemorrhagic E. coli (EHEC)
Upon activation, QseC autophosphorylates and subsequently transfers the phosphate group to its cognate response regulator, QseB. Phosphorylated QseB then acts as a transcriptional regulator, modulating the expression of genes involved in motility and virulence. A key target is the flhDC operon, the master regulator of flagellar synthesis.
Similarly, the sensor kinase QseE, upon activation, is thought to phosphorylate its cognate response regulator, QseF. This cascade ultimately leads to the activation of the Locus of Enterocyte Effacement (LEE), a pathogenicity island crucial for the formation of attaching and effacing lesions on intestinal epithelial cells.[3] The LEE encodes a type III secretion system and various effector proteins.
Application Notes and Protocols
Assessing Quorum Sensing Inhibition/Activation using Reporter Strains
This protocol is adapted from methodologies used to study LEE gene expression in EHEC.
Materials:
-
EHEC reporter strain (e.g., containing a LEE1::lacZ fusion)
-
Luria-Bertani (LB) broth
-
Dulbecco's Modified Eagle Medium (DMEM)
-
β-galactosidase assay reagents (e.g., ONPG)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Overnight Culture: Inoculate the EHEC reporter strain into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
Subculture: Dilute the overnight culture 1:50 in DMEM to an OD600 of approximately 0.05.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 4-6 hours to induce LEE expression.
-
β-galactosidase Assay: Measure β-galactosidase activity using a standard protocol with ONPG as the substrate. Measure absorbance at 420 nm.
-
Measure Cell Density: Measure the OD600 of the cultures to normalize for cell growth.
Quantifying Virulence Gene Expression using qRT-PCR
Protocol: qRT-PCR for LEE Gene Expression in EHEC
This protocol provides a framework for analyzing the expression of key LEE genes such as ler, espA, and tir.[4]
Materials:
-
EHEC strain (e.g., O157:H7)
-
LB broth and DMEM
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qRT-PCR master mix
-
Primers for target genes (ler, espA, tir) and a housekeeping gene (rpoA or 16S rRNA)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Harvest the bacterial cells by centrifugation and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the purified RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a standard protocol with primers for your target and housekeeping genes.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Evaluating the Impact on Biofilm Formation
Protocol: Crystal Violet Biofilm Assay
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium
-
96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid or 95% Ethanol
-
Spectrophotometer (plate reader)
Procedure:
-
Overnight Culture: Grow the bacterial strain in the appropriate medium overnight at the optimal temperature.
-
Incubation: Incubate the plate under static conditions for 24-72 hours at the optimal growth temperature to allow for biofilm formation.
-
Washing: Carefully discard the planktonic cells and wash the wells gently with sterile water or phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet to each well and incubate for 15-20 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 570-595 nm using a plate reader. Higher absorbance indicates greater biofilm formation.
Assessing Immunomodulatory Effects on Human Cells
Protocol: Cytokine Release Assay from Human PBMCs
Materials:
-
Human PBMCs, freshly isolated or cryopreserved
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) as a positive control for pro-inflammatory cytokine release
-
24- or 96-well cell culture plates
-
ELISA kits or multiplex immunoassay (e.g., Luminex) for cytokines of interest (e.g., TNF-α, IL-6, IL-8, IL-10)
-
Centrifuge
-
CO2 incubator
Procedure:
-
PBMC Preparation: Thaw cryopreserved PBMCs or isolate fresh PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium.
-
Cell Seeding: Seed the PBMCs into a 24- or 96-well plate at a density of 1 x 10^6 cells/mL.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
Data Presentation: Quantitative Analysis of this compound Analog Activity
Table 1: Effect of Pyrazinone Analogs on Virulence Gene Expression in EHEC
| This compound Analog (Pyrazinone) | Concentration | Target Gene | Fold Change in Expression (vs. Control) | Reference |
| 6 (3,6-dimethylpyrazin-2-one) | 5 nM | ler | Increased (qseC-dependent) | [1][2] |
| 5 nM | espA | Increased (qseC-dependent) | [1][2] | |
| 5 nM | tir | Increased (qseC-dependent) | [1][2] | |
| 5 nM | stx2a | Increased (qseC-dependent) | [1][2] | |
| 1 | 5 nM | ler | Increased (qseC-dependent) | [1] |
| 5 nM | espA | Increased (qseC-independent) | [1] | |
| 5 nM | tir | Increased (qseC-independent) | [1] | |
| 5 nM | stx2a | Increased (qseC-independent) | [1] | |
| 3 | 5 nM | ler | Increased (qseC-dependent) | [1] |
| 5 nM | tir | Increased (qseC-dependent) | [1] | |
| 5 nM | espA | No significant change | [1] | |
| 5 nM | stx2a | No significant change | [1] | |
| 7 (DPO) | 5 nM | ler, espA, tir, stx2a | No activity | [1][2] |
Table 2: Immunomodulatory Effects of Pyrazinone Analogs
| This compound Analog (Pyrazinone) | Cell Type | Assay | Observed Effect | Reference |
| 2 | Human THP-1 derived macrophages | IL-8 Secretion | Increased secretion at ≥ 100 nM |
Experimental Workflows and Logical Relationships
References
- 1. Characterization of Autoinducer-3 Structure and Biosynthesis in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Z3495, a LysR-Type Transcriptional Regulator Encoded in O Island 97, Regulates Virulence Gene Expression in Enterohemorrhagic Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Models for Studying the Effects of Autoinducer-3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Autoinducer-3 and In Vivo Models
Key In Vivo Models and Their Applications
Citrobacter rodentium Mouse Model for EHEC Pathogenesis
Applications:
Infant Mouse Model for Vibrio cholerae Infection
Due to the susceptibility of neonatal mice to V. cholerae colonization, the infant mouse model is widely used to study the pathogenesis of cholera.[4]
Applications:
Quantitative Data on AI-3 Effects In Vivo
| Pathogen Model | Mouse Strain | Mutant Strain | Colonization Site | Change in Colonization vs. Wild-Type | Reference |
| Vibrio cholerae | Infant CD-1 | ΔhapR | Small Intestine | Significantly attenuated | [7] |
| Vibrio cholerae | Infant CD-1 | Δfur | Small Intestine | Significantly attenuated | [7] |
| Citrobacter rodentium | C57BL/6 | ΔcpxRA | Colon | Reduced colonization | [8] |
| Pathogen Model | Mouse Strain | Mutant Strain | Parameter Measured | Change in Inflammatory Response vs. Wild-Type | Reference |
| Citrobacter rodentium | C57BL/6 | ΔcpxRA | Colonic Inflammation | Attenuated virulence and inflammation | [8] |
| DSS-induced colitis | C57BL/6 | N/A (Model) | Colonic Cytokines (e.g., IL-1β, IL-6, TNFα) | Increased levels of pro-inflammatory cytokines | [1] |
Experimental Protocols
Protocol for Citrobacter rodentium Infection in Mice
Materials:
-
Citrobacter rodentium wild-type and mutant (e.g., ΔqseC) strains
-
Luria-Bertani (LB) broth
-
Phosphate-buffered saline (PBS), sterile
-
Oral gavage needles (20-gauge, 1.5-inch, ball-tipped)
-
C57BL/6 mice (6-8 weeks old)
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate 5 mL of LB broth with a single colony of the desired C. rodentium strain.
-
Incubate overnight at 37°C with shaking.
-
The following day, subculture the overnight culture into fresh LB broth and grow to mid-logarithmic phase (OD600 ≈ 0.6-0.8).
-
Harvest the bacteria by centrifugation (5000 x g, 10 minutes).
-
Wash the bacterial pellet twice with sterile PBS.
-
Resuspend the pellet in sterile PBS to a final concentration of 1 x 10^10 CFU/mL.
-
-
Mouse Infection:
-
Administer 100 µL of the bacterial suspension (1 x 10^9 CFU) to each mouse via oral gavage.
-
For a control group, administer 100 µL of sterile PBS.
-
-
Post-Infection Monitoring and Sample Collection:
-
Monitor the mice daily for signs of illness (e.g., weight loss, ruffled fur, lethargy).
-
At desired time points (e.g., day 3, 7, 10 post-infection), euthanize a subset of mice.
-
Collect fecal pellets for enumeration of bacterial shedding.
-
Harvest the cecum and colon for bacterial load determination, histopathology, and cytokine analysis.
-
Protocol for Competitive Index Assay in the Infant Mouse Model
This protocol is used to determine the relative fitness of a mutant strain compared to the wild-type strain in the Vibrio cholerae infant mouse model.
Materials:
-
Vibrio cholerae wild-type and mutant strains with different antibiotic resistance markers
-
LB broth containing appropriate antibiotics
-
Sterile PBS
-
3-5 day old suckling CD-1 mice
-
Oral gavage needles (22-gauge, 1-inch, ball-tipped)
Procedure:
-
Bacterial Culture Preparation:
-
Grow wild-type and mutant strains separately overnight in LB broth with appropriate antibiotics.
-
Mix equal amounts (based on OD600) of the wild-type and mutant cultures.
-
Plate a serial dilution of the mixture on selective agar to determine the precise input ratio of the two strains.
-
-
Infection of Infant Mice:
-
Inoculate each infant mouse with approximately 10^6 CFU of the bacterial mixture in a volume of 50 µL via oral gavage.
-
-
Enumeration of Bacteria:
-
After 24 hours, euthanize the mice and harvest the small intestine.
-
Homogenize the intestine in sterile PBS.
-
Plate serial dilutions of the homogenate on selective agar to determine the number of wild-type and mutant CFU.
-
-
Calculation of Competitive Index (CI):
-
CI = (Mutant CFU output / Wild-type CFU output) / (Mutant CFU input / Wild-type CFU input)
-
A CI of < 1 indicates that the mutant is attenuated in its ability to colonize compared to the wild-type.
-
Protocol for Assessment of Intestinal Inflammation
Histopathological Scoring:
-
Fix intestinal tissue samples in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and cut 5 µm sections.
-
Stain the sections with hematoxylin and eosin (H&E).
-
Score the slides based on the severity of inflammation, epithelial injury, and mucosal architecture using a standardized scoring system.[9] A common scoring system evaluates parameters such as inflammatory cell infiltration, goblet cell depletion, crypt abscesses, and epithelial ulceration.[2][10]
Cytokine Measurement:
-
Homogenize a section of intestinal tissue in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant using a multiplex cytokine assay (e.g., Luminex) or ELISA.[1][11]
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Autoinducer-3 Structure and Biosynthesis in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models for dissecting Vibrio cholerae intestinal pathogenesis and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Citrobacter rodentium mouse model of bacterial infection | Springer Nature Experiments [experiments.springernature.com]
- 6. A Vibrio cholerae Relaxed (relA) Mutant Expresses Major Virulence Factors, Exhibits Biofilm Formation and Motility, and Colonizes the Suckling Mouse Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simulated Colonic Fluid Replicates the In Vivo Growth Capabilities of Citrobacter rodentium cpxRA Mutants and Uncovers Additive Effects of Cpx-Regulated Genes on Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Handling of Autoinducer-3
Frequently Asked Questions (FAQs)
A2: The primary challenges stem from the nature of its biosynthetic pathway, which involves spontaneous chemical reactions.[1][2][3] Key difficulties include:
-
Precursor Instability: The biosynthetic precursor, 2-amino-3-ketobutyric acid, is unstable and spontaneously decarboxylates to form aminoacetone.[4] Managing the stability and reaction of these precursors is critical.
-
Reaction Conditions: While the cyclization is spontaneous, factors like pH, temperature, and reaction time can influence the rate and outcome.[2] Systematically optimizing these parameters may improve the yield of the desired product.
-
Purification Strategy: Employ high-resolution purification techniques. High-Performance Liquid Chromatography (HPLC) is essential for separating structurally similar pyrazinone analogs.[8]
A4: Low yield is a significant hurdle. Historically, researchers used cellular stress to boost production in bacterial cultures for isolation purposes.[4][5][6] For synthetic approaches:
-
Biomimetic Synthesis: Ensure the linear precursors are formed efficiently. The key step is the formation of the dipeptide ketone intermediate.[2]
-
In Vitro Synthesis: Using purified enzymes like tRNA synthetases can offer more control. The presence of all necessary components (e.g., MetRS, AMB, L-Met, and ATP for "linear-1") is critical for the reaction to proceed.[2]
A5: A combination of analytical techniques is necessary for structural confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H) and 2D (COSY, HSQC, HMBC) NMR are essential for elucidating the precise chemical structure and confirming the identity of the pyrazinone core and its substituents.[2][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | 1. Degradation of unstable precursors (e.g., 2-amino-3-ketobutyric acid). 2. Incorrect reaction conditions (pH, temp). 3. In in vitro synthesis, omission of a required component (e.g., ATP, specific tRNA synthetase).[2] | 1. Use precursors immediately after generation or employ stabilized forms if available. 2. Perform a systematic optimization of reaction pH, temperature, and time. 3. Double-check all components and concentrations for the in vitro reaction setup against the established protocol.[2] |
| Multiple Products/Low Purity | 1. Spontaneous, uncontrolled side reactions. 2. Presence of contaminating amino acids or tRNA synthetases in the reaction mixture. 3. Non-specific reactions of highly reactive precursors. | 1. Attempt to control the rate of spontaneous cyclization through temperature or pH adjustments. 2. Use highly purified reagents, especially for in vitro synthesis. 3. Optimize purification strategy using preparative HPLC with a high-resolution column. |
| Difficulty Purifying Product | 1. Co-elution of structurally similar AI-3 analogs. 2. Product instability under certain purification conditions (e.g., pH, solvent). | 1. Use a different stationary phase or solvent system in your HPLC protocol. Gradient elution is recommended. 2. Analyze product stability under various pH and solvent conditions before preparative scale purification. |
| Inconsistent Batch-to-Batch Yield | 1. Variability in the quality of starting reagents. 2. Slight variations in reaction setup (e.g., timing, temperature). 3. Inconsistent timing of the spontaneous reaction steps.[2] | 1. Use reagents from the same lot for a series of experiments. Qualify new lots before use. 2. Strictly adhere to a standardized, written protocol. Use automated liquid handlers for critical steps if available. 3. Standardize the incubation time allowed for the spontaneous conversion of linear precursors.[2] |
Quantitative Data Summary
| Parameter | Value / Condition | Reference Molecule(s) | Source |
| Effective Concentration | 5 nM | Pyrazinone 6 | --INVALID-LINK--[1][2] |
| Mass Spectrometry (Protonated Mass) | m/z 213.1 | A primary, uncharacterized this compound signal | --INVALID-LINK--[1][7] |
| Bacterial Production Method | Culture of E. coli Nissle 1917 under sublethal erythromycin (antibiotic) stress. | Pyrazinones 1-7 | --INVALID-LINK--[3] |
| In Vitro Synthesis Time Course | Product ("linear-1") detected within hours, peaking around 8-12 hours. | Linear precursor to Pyrazinone 1 | --INVALID-LINK--[2][3] |
| Biomimetic Synthesis Time Course | Spontaneous conversion occurs on a "multi-hour time scale". | Pyrazinones 1, 2, 4, 5 from their linear precursors. | --INVALID-LINK--[2] |
Experimental Protocols
Protocol 1: Biomimetic Synthesis of this compound Analogs
This protocol describes the general procedure for synthesizing pyrazinones from their linear dipeptide ketone precursors, mimicking the final spontaneous steps of biosynthesis.
-
Spontaneous Cyclization:
-
Dissolve the purified linear precursor in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate the solution at room temperature or 37°C.
-
Monitor the reaction progress over several hours (e.g., 4, 8, 12, 24 hours) using LC-MS.
-
-
Monitoring: The conversion is tracked by observing the decrease in the mass signal of the linear precursor and the corresponding increase in the mass signal of the cyclized, oxidized pyrazinone product.[2]
-
Purification: Once the reaction reaches completion or equilibrium, purify the target pyrazinone using preparative reverse-phase HPLC.
-
Verification: Confirm the structure of the purified product using high-resolution mass spectrometry and NMR spectroscopy.
Protocol 2: In Vitro Enzymatic Synthesis of this compound Precursors
This protocol outlines the synthesis of the linear precursor of pyrazinone-1 using a purified tRNA synthetase.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in buffer (e.g., Tris-HCl with MgCl₂):
-
Methionyl-tRNA synthetase (MetRS)
-
L-Methionine (L-Met)
-
2-amino-3-ketobutyrate (AMB) or its precursor, L-threonine, if Tdh is included.
-
Adenosine triphosphate (ATP)
-
-
Control Reactions: Prepare negative control reactions, each omitting one key component (MetRS, AMB, L-Met, or ATP) to confirm that the product is not formed abiotically or from contaminants.[2]
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time-Course Analysis: At various time points (e.g., 0, 2, 4, 8, 16 hours), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the quenched reactions to pellet the enzyme. Analyze the supernatant by LC-MS to detect the formation of the linear precursor ("linear-1").[2][3] The subsequent conversion to the final pyrazinone product can be achieved via the steps in Protocol 1.
Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of Autoinducer-3 Structure and Biosynthesis in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quorum Sensing Autoinducer-3 Finally Yields to Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analyzing Autoinducer-3: A Path to a Better Understanding of Critical Bacteria – Yale Scientific Magazine [yalescientific.org]
- 7. Autoinducer 3 and Epinephrine Signaling in the Kinetics of Locus of Enterocyte Effacement Gene Expression in Enterohemorrhagic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
How to improve the yield of AI-3 from bacterial cultures
Troubleshooting Guide: Enhancing AI-3 Yield
-
Carbon Source: Glucose is a common carbon source, but its concentration can influence secondary metabolite production. High glucose levels can sometimes repress the biosynthesis of secondary metabolites. Consider testing a range of glucose concentrations or alternative carbon sources.
-
Nitrogen Source: Complex nitrogen sources like tryptone, peptone, and yeast extract often support robust growth and secondary metabolite production. Experiment with different concentrations and combinations of these sources.
-
Temperature: E. coli is typically grown at 37°C for optimal growth. However, for secondary metabolite production, slightly lower temperatures (e.g., 30°C) can sometimes be beneficial by slowing down cell division and redirecting metabolic resources towards secondary metabolism. It is recommended to perform a temperature optimization experiment (e.g., 25°C, 30°C, 37°C).
Frequently Asked Questions (FAQs)
Data Presentation
| Erythromycin Concentration (% of MIC) | Relative this compound Analog Yield (Fold Change) |
| 0 (Control) | 1.0 |
| 10 | 2.5 |
| 25 | 5.8 |
| 50 | 8.2 |
| 75 | 4.1 |
| 100 (MIC) | 0.5 |
Experimental Protocols
-
Determine the Minimal Inhibitory Concentration (MIC) of Erythromycin:
-
Prepare a series of twofold dilutions of erythromycin in your chosen culture medium in a 96-well plate.
-
Inoculate each well with your E. coli strain to a final OD₆₀₀ of approximately 0.05.
-
Incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of erythromycin that completely inhibits visible growth.
-
-
-
Inoculate a larger volume of culture medium with your E. coli strain and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Divide the culture into smaller, equal volumes.
-
Add erythromycin to each sub-culture at different sublethal concentrations (e.g., 0%, 10%, 25%, 50%, and 75% of the MIC).
-
Continue to incubate the cultures under the same conditions for a set period (e.g., 8-12 hours).
-
-
Sample Collection:
-
Harvest the bacterial cultures by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
-
-
Preparation:
-
Extraction:
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate two more times to maximize recovery.
-
-
Drying and Concentration:
-
Pool the organic extracts.
-
Dry the pooled extract over anhydrous sodium sulfate to remove any residual water.
-
Filter to remove the sodium sulfate.
-
Resuspend the dried extract in a small, known volume of a suitable solvent (e.g., methanol) for analysis.
-
-
Chromatographic Separation:
-
Use a C18 reverse-phase HPLC column.
-
Employ a gradient elution method with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.
-
Visualizations
References
Technical Support Center: AI-3 Quantification Assays
Frequently Asked Questions (FAQs)
Troubleshooting Guide
Category 1: Signal-Related Issues
Q1: I am getting a very low or no signal from my samples and even my positive controls. What could be the problem?
A low or absent signal can be due to several factors, ranging from reagent integrity to the health of the reporter strain.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Degraded this compound Standard or Samples | Prepare fresh this compound standards for each experiment. Ensure proper storage of samples (typically at -20°C or -80°C). |
| Inactive Luciferase Substrate | Use a fresh, properly stored stock of luciferase substrate. Protect the substrate from light and repeated freeze-thaw cycles. |
| Poor Reporter Strain Viability | Culture the reporter strain under optimal growth conditions (temperature, aeration, and media). Use a fresh overnight culture for the assay. Perform a viability check (e.g., plating for CFUs). |
| Suboptimal Assay Conditions | Optimize incubation times and temperatures for both the sample with the reporter strain and the luciferase reaction. |
| Incorrect Instrument Settings | Ensure the luminometer is set to the correct sensitivity and integration time for your assay. |
Experimental Protocol: Validating Reporter Strain Response
-
Inoculate fresh media with the overnight culture to an OD600 of approximately 0.1.
-
Incubate the plate at the optimal growth temperature with shaking for the recommended time.
-
Measure the luminescence using a plate reader.
Q2: My negative controls show a very high background signal. What are the potential causes?
High background can mask the true signal from your samples, leading to inaccurate quantification.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Contaminated Media or Reagents | Use sterile, fresh media and reagents. Filter-sterilize all solutions. |
| Autofluorescence/Autoluminescence of Sample Matrix | Run a blank with just the sample matrix and media to quantify its intrinsic signal. If high, consider sample purification steps. |
| Reporter Strain "Leaky" Promoter | The reporter promoter may have some basal activity. Ensure the strain is grown under non-inducing conditions before the assay. If inherently high, a different reporter strain may be needed. |
| Cross-Contamination Between Wells | Use careful pipetting techniques. Use a new pipette tip for each sample and reagent addition. |
| Light Leakage in Microplate | Use high-quality, opaque white microplates designed for luminescence assays to prevent light from one well interfering with another. |
Category 2: Data Quality and Reproducibility
Q3: I am observing high variability between my technical replicates. How can I improve the precision of my assay?
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inconsistent Pipetting | Use calibrated pipettes and practice consistent pipetting techniques. For multi-well plates, consider using a multichannel pipette. |
| Uneven Cell Distribution | Ensure the reporter strain culture is well-mixed before aliquoting into the assay plate. |
| Edge Effects in Microplate | Avoid using the outer wells of the 96-well plate as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile media or water. |
| Fluctuations in Incubation Temperature | Use an incubator with stable and uniform temperature distribution. |
| Inconsistent Growth Phase of Reporter Strain | Always start your assay with a reporter strain culture in the same growth phase (e.g., early to mid-logarithmic phase). The production of this compound and the responsiveness of the reporter can be growth-phase dependent.[4] |
Experimental Protocol: Assessing and Mitigating Matrix Effects
Sample matrix effects occur when components in your sample interfere with the assay, leading to either suppression or enhancement of the signal.[5][6][7][8]
-
Spike-and-Recovery Experiment:
-
Prepare two sets of samples:
-
Calculate the percent recovery: (Signal from Set A / Signal from Set B) * 100%.
-
A recovery significantly different from 100% (e.g., <80% or >120%) indicates the presence of matrix effects.[5]
-
-
Serial Dilution:
-
If matrix effects are detected, perform a serial dilution of your sample.
-
If the calculated concentration (after correcting for the dilution factor) becomes consistent at higher dilutions, this suggests that the interfering substance has been diluted out.
-
Category 3: Assay Controls and Validation
Proper controls are critical for the validation and interpretation of your results.
Essential Controls:
| Control | Purpose |
| Negative Control (Media Blank) | To determine the background signal of the assay medium and reporter strain. |
| Positive Control (Known this compound concentration) | To ensure the assay is working correctly and the reporter strain is responsive. |
| Standard Curve | A series of known this compound concentrations used to quantify the amount of this compound in unknown samples. |
| Untreated Sample Control | To measure the basal level of this compound in your sample without any experimental treatment. |
| Reporter Strain Viability Control | To confirm that any observed decrease in signal is not due to cell death caused by sample toxicity. This can be done by plating a sample of the reporter cells after the assay. |
A robust standard curve is the foundation of accurate quantification.
Protocol for Standard Curve Preparation:
-
Prepare a concentrated stock solution in a suitable solvent (e.g., sterile water or buffer). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the assay, thaw an aliquot and prepare a fresh serial dilution series in the same medium used for the assay.
-
Use a sufficient number of data points (typically 6-8) to cover the expected concentration range of your samples.
-
Run the standard curve on every plate to account for inter-assay variability.
Q6: I suspect there might be cross-reactivity with other signaling molecules in my sample. How can I check for this?
Testing for Cross-Reactivity:
-
If a significant signal is produced , it indicates cross-reactivity. In such cases, sample purification or the use of a more specific reporter strain may be necessary.
References
- 1. Characterization of Autoinducer-3 Structure and Biosynthesis in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting Quorum Sensing To Confuse Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. arp1.com [arp1.com]
- 9. Quorum Sensing Signal Selectivity and the Potential for Interspecies Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experimental Conditions for AI-3 Activity
Frequently Asked Questions (FAQs)
Troubleshooting Guides
Guide 1: LEE1::lacZ Reporter Assay
Issue 1: High Background Signal in Negative Controls
-
Possible Cause 1: Contamination of Media or Reagents. Bacterial or fungal contamination can lead to non-specific activation of the reporter system.
-
Solution: Use fresh, sterile media and reagents. Filter-sterilize all prepared solutions.
-
-
-
Solution: Ensure your negative control (e.g., conditioned medium from a ΔluxS mutant or uninoculated medium) is consistent across experiments. Subtract the average background signal from your experimental values.
-
-
-
Solution: Use fresh pipette tips for each sample and be meticulous during plate setup.[6]
-
Issue 2: Low or No Signal in Positive Controls/Experimental Samples
-
-
Solution: Prepare fresh conditioned medium for each experiment. Store conditioned medium at -80°C for long-term storage and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Low Reporter Strain Viability. The reporter strain may not be healthy or in the correct growth phase.
-
Solution: Use a fresh overnight culture of the reporter strain to inoculate your assay. Ensure cells are in the mid-exponential growth phase for optimal responsiveness.
-
-
Possible Cause 3: Suboptimal Assay Conditions. Incubation times, temperature, or reagent concentrations may not be optimal.
-
Solution: Optimize incubation times for both the reporter strain with the conditioned medium and the subsequent β-galactosidase reaction. Ensure the temperature is maintained at 37°C. Verify the concentration of all reagents, especially the ONPG substrate.[4]
-
-
-
Solution: Consider using a more sensitive reporter system or increasing the concentration of the conditioned medium. If possible, use a stronger, constitutively active promoter as a positive control for the reporter machinery itself.[2]
-
Issue 3: High Variability Between Replicates
-
Possible Cause 1: Pipetting Inaccuracies. Small variations in the volumes of cells, conditioned medium, or assay reagents can lead to significant differences in results.
-
Solution: Use calibrated pipettes and take care to pipette accurately. Prepare a master mix for reagents to be added to multiple wells to ensure consistency.[6]
-
-
Possible Cause 2: Inconsistent Cell Density. The number of reporter cells can vary between wells.
-
Solution: Ensure the reporter culture is well-mixed before aliquoting into the assay plate. Normalize the reporter signal to cell density (OD600).[7]
-
-
Possible Cause 3: Edge Effects in Microplates. Wells on the edge of a 96-well plate can experience different temperature and evaporation rates, leading to variability.
-
Solution: Avoid using the outer wells of the plate for critical samples. Fill the outer wells with sterile water or media to create a humidity barrier.
-
Quantitative Data Summary
| Concentration of AI-3 (nM) | β-Galactosidase Activity (Miller Units) | Standard Deviation |
| 0 (Control) | 50 | ± 5 |
| 5 | 150 | ± 15 |
| 10 | 300 | ± 25 |
| 25 | 600 | ± 50 |
| 50 | 950 | ± 70 |
| 100 | 1200 | ± 90 |
| Treatment (100 µM) | Fold Induction of LEE1 Expression | Standard Deviation |
| Control (Uninoculated Medium) | 1.0 | - |
| This compound Conditioned Medium | 8.5 | ± 0.7 |
| Epinephrine | 7.9 | ± 0.6 |
| Norepinephrine | 7.5 | ± 0.5 |
Experimental Protocols
Protocol 1: Preparation of this compound Containing Conditioned Medium
-
Inoculate a single colony of wild-type EHEC into 5 mL of Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into 50 mL of Dulbecco's Modified Eagle Medium (DMEM) in a T75 flask.
-
Incubate the culture at 37°C with 5% CO2 without shaking for 6-8 hours (until it reaches an OD600 of approximately 0.8-1.0).
-
Transfer the culture to a centrifuge tube and pellet the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and filter-sterilize it through a 0.22 µm filter to remove any remaining bacteria.[8]
-
The sterile conditioned medium can be used immediately or stored in aliquots at -80°C.
Protocol 2: LEE1::lacZ Reporter Bioassay for this compound Activity
-
Inoculate a single colony of the LEE1::lacZ reporter E. coli strain into 5 mL of LB broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The following day, dilute the overnight culture 1:50 into fresh LB broth with antibiotic and grow to an OD600 of 0.4-0.5.
-
In a 96-well microtiter plate, add 50 µL of the reporter strain culture to each well.
-
Incubate the plate at 37°C for 4-6 hours with gentle shaking.
-
After incubation, measure the OD600 of each well to determine cell density.
-
To perform the β-galactosidase assay, add 10 µL of 0.1% SDS and 10 µL of chloroform to each well and vortex briefly to lyse the cells.[9]
-
Add 20 µL of 4 mg/mL o-nitrophenyl-β-D-galactopyranoside (ONPG) to each well.
-
Incubate the plate at 37°C and monitor the development of a yellow color.
-
Stop the reaction by adding 50 µL of 1 M Na2CO3.[1]
-
Measure the absorbance at 420 nm (for the yellow product) and 550 nm (to correct for cell debris).
-
Calculate β-galactosidase activity in Miller Units using the following formula: Miller Units = 1000 × [ (A420 - 1.75 × A550) ] / (t × v × OD600) where:
-
t = reaction time in minutes
-
v = volume of culture assayed in mL
-
A420 and A550 are the absorbances of the reaction mixture
-
OD600 is the cell density at the start of the assay
-
Visualizations
Caption: Troubleshooting Flowchart.
References
- 1. static.igem.org [static.igem.org]
- 2. goldbio.com [goldbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. www-personal.umd.umich.edu [www-personal.umd.umich.edu]
- 8. Conditioned Medium from Enterohemorrhagic Escherichia coli-Infected T84 Cells Inhibits Signal Transducer and Activator of Transcription 1 Activation by Gamma Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basic Lab Skills: β-Galactosidase Induction in Escherichia coli [paulyeo21.github.io]
How to prevent the degradation of Autoinducer-3 in solution
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
-
pH: Highly acidic or alkaline conditions can lead to hydrolysis or rearrangement of the pyrazinone ring.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV or even ambient light can cause photodegradation of the heterocyclic ring structure.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.
-
Enzymatic Activity: Although pyrazinones are generally more resistant to enzymatic degradation than peptides, the presence of specific enzymes in complex biological media could potentially modify the molecule.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for short-term storage (days to weeks)-80°C for long-term storage (months to years) | Reduces the rate of chemical reactions that lead to degradation. |
| Solvent | Anhydrous DMSO for stock solutionsAqueous buffers for working solutions (prepare fresh) | DMSO is a good solvent for many organic molecules and is less reactive than protic solvents. Preparing aqueous solutions fresh minimizes hydrolysis. |
| pH of Aqueous Solutions | Neutral pH (6.5-7.5) | Avoids acid or base-catalyzed degradation. |
| Light Exposure | Store in amber or opaque vials | Protects the compound from photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible | Minimizes oxidation. |
| Container | Tightly sealed glass vials with PTFE-lined caps | Prevents evaporation of the solvent and contamination. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of AI-3 bioactivity in a previously effective solution. | Degradation of this compound due to improper storage (e.g., prolonged storage at 4°C, exposure to light, repeated freeze-thaw cycles). | Prepare a fresh working solution from a new aliquot of the frozen stock solution. If the problem persists, prepare a new stock solution from solid this compound. |
| Inconsistent results between experiments. | Inconsistent age or handling of this compound working solutions. | Prepare fresh working solutions for each experiment. Standardize the time between solution preparation and use. |
| Precipitation observed in the this compound solution. | The solubility of this compound may be limited in the aqueous buffer, or the compound may have degraded into less soluble products. | Ensure the final concentration of DMSO from the stock solution is compatible with your experimental system and does not exceed the solubility limit of this compound in the final buffer. Prepare fresh solutions and visually inspect for precipitation before use. |
| Unexpected changes in the pH of the experimental media after adding this compound. | The this compound solution (if prepared in a non-buffered solvent) may be altering the pH of your media. | Ensure your experimental media is sufficiently buffered to handle the addition of the this compound solution. |
Experimental Protocols
Protocol 1: Preparation and Storage of Autoinducer-3 Stock Solution
-
Materials:
-
Solid Autoinducer-3 (or analog)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber or opaque glass vials with PTFE-lined caps
-
Calibrated balance
-
Pipettes and sterile, filtered pipette tips
-
-
Procedure:
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes in the amber or opaque glass vials. This will minimize the number of freeze-thaw cycles for the entire stock.
-
If possible, flush the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing.
-
Label each vial clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of Autoinducer-3 Working Solution
-
Materials:
-
Sterile experimental buffer (e.g., PBS, cell culture media)
-
Sterile microcentrifuge tubes or vials
-
Procedure:
-
Briefly centrifuge the vial to collect the solution at the bottom.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experimental buffer.
-
Mix thoroughly by gentle pipetting or vortexing.
-
Use the freshly prepared working solution immediately. Do not store aqueous working solutions.
Visualizations
Caption: Workflow for the preparation and handling of Autoinducer-3 solutions to minimize degradation.
Technical Support Center: Overcoming Solubility Issues with AI-3 for In vitro Assays
Section 1: Autoinducer-3 (Quorum-Sensing Molecule)
Frequently Asked Questions (FAQs)
A1: Autoinducer-3 is a bacterial signaling molecule involved in inter-kingdom communication and the regulation of virulence genes.[1][2] As a pyrazinone-based compound, it possesses hydrophobic properties, which can lead to poor solubility in aqueous cell culture media, causing precipitation and inaccurate effective concentrations in in vitro assays.
Q2: What are the typical solvents for preparing Autoinducer-3 stock solutions?
A3: This phenomenon, often called "solvent shock," occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous solution (cell culture medium). The drastic change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment and precipitate out of the solution.[5]
Q4: What is the general signaling pathway activated by Autoinducer-3?
Troubleshooting Guide for AI-3 Precipitation
If you are experiencing precipitation of Autoinducer-3 in your in vitro assays, consider the following troubleshooting steps.
Initial Steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1%, to minimize solvent toxicity and its effect on solubility.[2][9]
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, perform a stepwise dilution. Gradually add the pre-warmed aqueous buffer to the DMSO stock to prevent a sudden polarity shock.[5]
Advanced Troubleshooting:
-
Use of a Co-solvent: In some cases, the inclusion of a pharmaceutically acceptable co-solvent in the final medium can improve the solubility of hydrophobic compounds.
-
Complexation with Cyclodextrins: For particularly challenging solubility issues, complexation with a carrier molecule like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can enhance aqueous solubility.[5]
-
Sonication: Brief sonication of the solution after dilution can help to redissolve small amounts of precipitate and create a more uniform dispersion.[9]
Data Presentation: Solubility Profile of Autoinducer-3
As specific quantitative solubility data for Autoinducer-3 is not widely available, the following table is based on the general solubility characteristics of related pyrazinone compounds.
| Solvent | Solubility | Recommendations |
| Water | Low to Moderate | Not recommended for primary stock solutions. |
| DMSO | High | Recommended for preparing high-concentration stock solutions. |
| Ethanol | High | A suitable alternative to DMSO for stock solutions. |
| Cell Culture Media | Low | Final concentration should be carefully optimized to avoid precipitation. |
Experimental Protocols
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in pre-warmed medium to achieve the final desired working concentration.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Visualizations
References
- 1. Nrf2-ARE Signaling Pathway: Significance and symbolism [wisdomlib.org]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. The QseC Adrenergic Signaling Cascade in Enterohemorrhagic E. coli (EHEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Role of the Two-Component QseBC Signaling System in Biofilm Formation and Virulence of Hypervirulent Klebsiella pneumoniae ATCC43816 [frontiersin.org]
- 9. emulatebio.com [emulatebio.com]
Technical Support Center: AI-3 Quorum Sensing Experiments
Frequently Asked Questions (FAQs)
-
Genetic Controls:
-
qseB knockout mutant: To confirm the signal is transduced through the canonical response regulator.
-
Pharmacological Controls:
-
Adrenergic antagonists: To block the QseC receptor and confirm the observed effect is mediated through it.
-
Compound Controls:
-
Structurally similar but inactive molecules: To ensure the observed effect is not due to a general chemical property of the compound.
-
Troubleshooting Guides
Problem 1: Inconsistent or no response to AI-3 treatment.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Ensure proper storage of this compound stocks (typically at -20°C or below). Prepare fresh working solutions for each experiment. |
| Incorrect Dosage | Perform a dose-response curve to determine the optimal concentration of this compound for your specific experimental system. |
| Cell Viability Issues | Check cell viability using a standard assay (e.g., trypan blue exclusion or MTT assay) to ensure the lack of response is not due to cell death. |
| Receptor Saturation | If using high concentrations of this compound, you may be observing receptor saturation. Lower the concentration range in your dose-response experiments. |
Problem 2: High background signal in reporter assays.
| Possible Cause | Troubleshooting Step |
| Leaky Promoter in Reporter Construct | Sequence your reporter plasmid to confirm the integrity of the promoter and reporter gene. Test the basal activity of the reporter in a non-responsive cell line. |
| Contamination of Reagents | Use sterile, filtered reagents. Test for endotoxin contamination, which can non-specifically activate some cellular pathways. |
| Cross-reactivity with Media Components | Test the response of your reporter system to the media alone and in the presence of the vehicle used to dissolve this compound. |
Problem 3: Observed effect is not blocked by adrenergic antagonists.
| Possible Cause | Troubleshooting Step |
| Non-specific Antagonist | Ensure you are using an antagonist known to be effective against QseC. Consult the literature for appropriate choices and concentrations. |
| Incorrect Antagonist Concentration | Perform a dose-inhibition curve to determine the IC50 of the antagonist in your system. |
| Non-canonical Signaling | Consider the possibility of a QseC-independent pathway. Use qseC knockout cells to test this hypothesis. |
| Compound Interference | The experimental compound may be interfering with the antagonist's binding. Perform a competitive binding assay. |
Experimental Protocols & Data
Protocol 1: QseC Gene Knockout in E. coli (Illustrative Example)
This protocol is a generalized example based on the lambda red recombinase method.
-
Preparation of Electrocompetent Cells:
-
Grow the recipient E. coli strain containing the pKD46 plasmid (expressing the lambda red recombinase) at 30°C in SOB medium with ampicillin to an OD600 of 0.4-0.6.
-
Induce the expression of the recombinase by adding L-arabinose to a final concentration of 0.2% and incubate for an additional hour.
-
Wash the cells multiple times with ice-cold 10% glycerol to make them electrocompetent.
-
-
Generation of the Knockout Cassette:
-
Design primers with 5' extensions homologous to the regions flanking the qseC gene and 3' ends that anneal to a template plasmid containing a selectable marker (e.g., a kanamycin resistance gene).
-
PCR amplify the resistance cassette.
-
-
Electroporation and Selection:
-
Electroporate the purified PCR product into the prepared electrocompetent cells.
-
Recover the cells in SOC medium for 1-2 hours at 37°C.
-
Plate the cells on LB agar containing kanamycin to select for successful recombinants.
-
-
Verification of Knockout:
-
Confirm the correct insertion of the resistance cassette and deletion of the qseC gene by colony PCR using primers flanking the qseC locus and internal to the resistance cassette.
-
Further verify the knockout by sequencing the PCR product.
-
Protocol 2: Competitive Binding Assay (Illustrative Example)
This protocol provides a general framework for a competitive binding assay using a fluorescently labeled ligand.
-
Cell Preparation:
-
Grow cells expressing the QseC receptor to the appropriate density.
-
Wash and resuspend the cells in a suitable binding buffer (e.g., PBS with 0.1% BSA).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a fluorescently labeled competitor that binds to QseC (e.g., a fluorescent derivative of an adrenergic antagonist).
-
Include controls for non-specific binding (e.g., a high concentration of an unlabeled antagonist).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature or 4°C for a predetermined time to allow binding to reach equilibrium.
-
Wash the cells to remove unbound ligand.
-
Measure the fluorescence intensity in each well using a plate reader or flow cytometer.
-
-
Data Analysis:
Quantitative Data Summary (Illustrative)
| Compound | Receptor | Assay Type | Value |
| This compound | QseC | Reporter Gene Assay (LEE1) | EC50: ~150 nM |
| Epinephrine | QseC | Reporter Gene Assay (LEE1) | EC50: ~50 nM |
| Phentolamine | QseC | Competitive Binding vs. This compound | IC50: ~500 nM |
| Propranolol | QseC | Competitive Binding vs. This compound | IC50: >10 µM |
Visualizations
References
Best practices for storing and handling Autoinducer-3
Frequently Asked Questions (FAQs)
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity Observed
-
-
-
Possible Cause: Issues with the bacterial strain or reporter system.
-
Solution: Verify the integrity of your bacterial strain, ensuring it has a functional QseBC signaling pathway. If using a reporter strain, confirm its responsiveness with a known agonist.
-
-
Possible Cause: Use of an inappropriate solvent.
-
Solution: While DMSO and ethanol are generally effective, for specific applications, other organic solvents may be tested. Gentle warming and vortexing can aid in dissolution.
-
-
Data Presentation
Table 1: Recommended Storage and Handling of Autoinducer-3
| Parameter | Solid AI-3 | This compound Stock Solution (in DMSO/Ethanol) |
| Storage Temperature | -20°C or lower for long-term storage | -20°C for short-term (weeks), -80°C for long-term (months) |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Overlay with an inert gas before sealing and freezing |
| Light Exposure | Store in a light-protected container | Use amber vials or wrap tubes in aluminum foil |
| Freeze-Thaw Cycles | Minimize | Aliquot into single-use volumes to avoid repeated cycles |
| Recommended Solvent | High-purity, anhydrous DMSO or Ethanol | N/A |
Experimental Protocols
-
Materials:
-
Autoinducer-3 (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile, amber microcentrifuge tubes or clear tubes wrapped in foil
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the solid is completely dissolved.
-
If not for immediate use, flush the headspace of the tube with an inert gas.
-
Seal the tube tightly and store at -80°C for long-term storage.
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the EHEC strain of interest into Luria-Bertani (LB) broth.
-
Grow overnight at 37°C with shaking.
-
-
Experimental Setup:
-
Dilute the overnight culture 1:100 into fresh Dulbecco's Modified Eagle Medium (DMEM).
-
Incubate the cultures at 37°C with shaking.
-
-
Sample Collection and Analysis:
-
Collect bacterial cells at different time points (e.g., early-log, mid-log, and stationary phase).
-
Isolate total RNA from the bacterial pellets.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of target virulence genes (e.g., ler, espA, tir).
-
Normalize the expression of target genes to a housekeeping gene.
-
Mandatory Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Autoinducer 3 and Epinephrine Signaling in the Kinetics of Locus of Enterocyte Effacement Gene Expression in Enterohemorrhagic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quorum Sensing Autoinducer-3 Finally Yields to Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QseBC, a two‐component bacterial adrenergic receptor and global regulator of virulence in Enterobacteriaceae and Pasteurellaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The two-component QseBC signalling system regulates in vitro and in vivo virulence of Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of AI-3 and Other Bacterial Autoinducers
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Autoinducer Activity
| Autoinducer Class | Specific Molecule | Test Organism/System | Reported Activity (Concentration) | Reference |
| AI-3 | 3,6-dimethylpyrazin-2-one | Enterohemorrhagic E. coli (EHEC) | Activates virulence gene expression at 5 nM | [1] |
| AI-2 | (2S,4S)-2-methyl-2,3,3,4-tetrahydroxytetrahydrofuran-borate | Vibrio harveyi MM32 | EC50 = 0.65 µM | [2] |
| Propyl-DPD analog | Salmonella typhimurium | IC50 ≈ 5 µM | [3] | |
| Hexyl-DPD analog | Vibrio harveyi | EC50 = 6.92 ± 1.82 µM | [4] | |
| AHLs | N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | Agrobacterium tumefaciens NTL4 | Detection limit ≈ 100-300 nM | [5] |
| N-Butanoyl-L-homoserine lactone (C4-HSL) | Pseudomonas aeruginosa PAO-SC4 | EC50 > 1 mM | [6] | |
| N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Pseudomonas aeruginosa PAO-SC4 | EC50 ≈ 1 µM | [6] | |
| AIPs | AIP-I D5A (antagonist) | Staphylococcus aureus (agr group I-IV) | IC50 in low to sub-nanomolar range | [7] |
| Bnc3 (antagonist) | Staphylococcus aureus (agr group I-IV) | IC50 in low to sub-nanomolar range | [7] | |
| AIP-IV | Staphylococcus aureus | IC50 = 2.80 ± 0.17 nM (in ELISA) | [8] |
Signaling Pathways
The signaling mechanisms of these autoinducers vary significantly, reflecting their diverse evolutionary origins and functions.
This compound Signaling Pathway in EHEC
References
- 1. Characterization of Autoinducer-3 Structure and Biosynthesis in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Inhibitors of AI-2 Signaling in Bacteria: State-of-the-Art and Future Perspectives for Anti-Quorum Sensing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting AI-2 quorum sensing inhibitors: Direct comparison of alkyl-DPD analogs and a natural product fimbrolide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Simplified Autoinducing Peptide Mimetics with Single-Nanomolar Activity Against the Staphylococcus aureus AgrC Quorum Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Quantitative Immunochemical Analysis of Autoinducer Peptide IV for Diagnosing and Stratifying Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Synthesis Is Not Dependent on luxS in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AI-3/Epinephrine Signaling Across Pathogenic Bacteria
A deep dive into the QseBC-mediated signaling cascade in Escherichia coli, Salmonella Typhimurium, and Klebsiella pneumoniae, with insights into Aeromonas hydrophila.
The Core Signaling Pathway: A General Overview
Comparative Analysis of AI-3 Signaling Components and Phenotypes
| Feature | Escherichia coli (EHEC O157:H7) | Salmonella enterica serovar Typhimurium | Klebsiella pneumoniae | Aeromonas hydrophila |
| QseBC System Present | Yes | Yes | Yes | Yes[3] |
| Signals Sensed | This compound, Epinephrine, Norepinephrine[2] | This compound, Epinephrine, Norepinephrine[4] | Epinephrine, Norepinephrine (presumed this compound)[5] | Norepinephrine (presumed this compound)[6] |
| Role of QseC in Virulence | Activator of virulence[2] | Activator of virulence[3] | Negative regulator of virulence[5] | Positive regulator of virulence[6] |
| Effect of qseC Mutation on Motility | Decreased motility[4] | Decreased motility[7] | Not significantly affected[6] | Not significantly affected[6] |
| Effect of qseC Mutation on Biofilm Formation | Decreased biofilm formation[4][8] | No significant effect reported[9] | Increased biofilm formation (~2-fold)[5] | Increased biofilm formation[3] |
| Key Regulated Genes/Pathways | Locus of Enterocyte Effacement (LEE), flagellar genes (flhDC)[2][10] | Salmonella Pathogenicity Island 1 (SPI-1) genes (invF, sipA, sopB), flagellar genes (flhDC, fliA, motA)[3] | Biofilm-associated genes (glgC, bcsA), Type VI Secretion System genes (virB4, virB6), siderophore biosynthesis genes (entC, entD)[5] | Virulence genes (hly, ast, act, aerA)[6] |
| Fold Change in Gene Expression (qseC mutant vs. WT) | ler (LEE1): delayed expression; espA, espB: reduced secretion[10] | flhDC: ↓4-fold; invF: ↓2-fold; sipA: ↓5-fold; sopB: ↓2.5-fold[3] | qseB: ↑~4-fold[5] | hly, ast, act, aerA: down-regulated in the presence of NE[6] |
Visualizing the Signaling Pathways and Experimental Workflows
To better understand the molecular mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz.
References
- 1. Impact of QseBC system in c-di-GMP-dependent quorum sensing regulatory network in a clinical isolate SSU of Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The two-component QseBC signalling system regulates in vitro and in vivo virulence of Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The two-component QseBC signalling system regulates in vitro and in vivo virulence of Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the QseC quorum-sensing sensor kinase in epinephrine-enhanced motility and biofilm formation by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. QseBC regulates in vitro and in vivo virulence of Aeromonas hydrophila in response to norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. QseBC is involved in the biofilm formation and antibiotic resistance in Escherichia coli isolated from bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Murine models of Salmonella infection - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of AI-3 with Other Quorum Sensing Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
AI-3 and its Primary Receptor: The QseBC System
Cross-Reactivity Profile of this compound
| Quorum Sensing System | Receptor Type | Known Interaction with this compound | Supporting Evidence |
| This compound System | Sensor Kinase (QseC) | Primary Receptor | This compound and its analogs bind to and activate the QseC sensor kinase, leading to autophosphorylation and downstream signaling.[2][3] |
| Host Adrenergic System | Sensor Kinase (QseC) | Cross-reactivity | Epinephrine and norepinephrine bind to QseC, mimicking the this compound signal and activating virulence gene expression.[2][3][4][5] |
| Acyl-Homoserine Lactone (AHL) Systems | LuxR-type transcriptional regulators | No direct evidence of cross-reactivity | Studies have not yet reported direct binding or activation of LuxR-type receptors by this compound. |
| Autoinducer-2 (AI-2) System | LsrB/LuxP periplasmic binding proteins | No direct evidence of cross-reactivity | The AI-2 and this compound signaling pathways are distinct in E. coli.[6] |
| Autoinducing Peptide (AIP) Systems | Two-component systems (e.g., AgrC) | No direct evidence of cross-reactivity | These systems are primarily found in Gram-positive bacteria and have a different signaling molecule structure. |
Signaling Pathways
Experimental Protocols for Assessing Cross-Reactivity
Reporter Gene Assays
-
Prepare Reporter Strains:
-
Obtain or construct bacterial reporter strains for various QS systems (e.g., E. coli DH5α carrying a plasmid with a LuxR-type receptor and its cognate promoter fused to gfp or lacZ).
-
-
Culture Preparation:
-
Grow the reporter strains overnight in appropriate media with selective antibiotics.
-
Subculture the strains to an early exponential phase (OD600 ~0.2-0.4).
-
-
Assay Setup:
-
In a 96-well microtiter plate, add a defined volume of the subcultured reporter strain to each well.
-
Include positive controls (the cognate autoinducer for the reporter system) and negative controls (vehicle/solvent).
-
-
Incubation:
-
Incubate the plate at the optimal growth temperature for the reporter strain for a specified period (e.g., 4-6 hours).
-
-
Measurement of Reporter Activity:
-
For β-galactosidase assays, lyse the cells and add a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG). Measure the absorbance at 420 nm.[6]
-
For luciferase assays, measure the luminescence using a luminometer.
-
For GFP assays, measure the fluorescence using a fluorometer.
-
-
Data Analysis:
-
Normalize the reporter activity to cell density (OD600).
-
In Vitro Binding Assays
-
Protein Purification:
-
Express and purify the target quorum sensing receptor (e.g., a LuxR-type protein) and the QseC periplasmic domain as a control.
-
-
SPR Chip Preparation:
-
Immobilize the purified receptor onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling).
-
-
Binding Analysis:
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe association and dissociation.
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
-
Kinase Phosphorylation Assays
Protocol: In Vitro Kinase Phosphorylation Assay
-
Protein Purification:
-
Purify the cytoplasmic domain of the sensor kinase of interest.
-
-
Reaction Setup:
-
Include a positive control (the known activating signal for the kinase) and a negative control (vehicle).
-
Reaction and Detection:
-
Incubate the reactions at an appropriate temperature for a set time.
-
Stop the reaction and separate the proteins by SDS-PAGE.
-
Expose the gel to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated kinase.
-
-
Quantification:
Conclusion
References
- 1. Characterization of Autoinducer-3 Structure and Biosynthesis in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. QseBC, a two‐component bacterial adrenergic receptor and global regulator of virulence in Enterobacteriaceae and Pasteurellaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The QseC Adrenergic Signaling Cascade in Enterohemorrhagic E. coli (EHEC) | PLOS Pathogens [journals.plos.org]
- 5. The QseC Adrenergic Signaling Cascade in Enterohemorrhagic E. coli (EHEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Synthesis Is Not Dependent on luxS in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling AI-3 Signaling: A Comparative Analysis of Natural vs. Synthetic Analogs
Quantitative Comparison of AI-3 and Synthetic Analog Activity
| Compound | Structure | Concentration | Fold Change in ler Gene Expression (vs. untreated)[1] | qseC-Dependent Activity |
| This compound (Compound 6) | 3,6-dimethylpyrazin-2-one | 5 nM | ~8 | Yes |
| Pyrazinone 1 | (structure not provided) | 5 nM | ~3 | Yes |
| Pyrazinone 3 | (structure not provided) | 5 nM | ~2.5 | Yes |
| DPO (Compound 7) | 3,5-dimethylpyrazin-2-ol | 5 nM | No significant change | N/A |
Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for Virulence Gene Expression
1. Bacterial Strains and Growth Conditions:
-
Bacteria are grown overnight in Luria-Bertani (LB) broth.
-
Overnight cultures are diluted in fresh LB medium.
-
An untreated culture serves as the negative control.
-
Cultures are incubated to allow for gene expression to occur in response to the signaling molecules.
3. RNA Extraction and cDNA Synthesis:
-
Bacterial cells are harvested from the cultures.
-
Total RNA is extracted from the bacterial pellets using a commercially available RNA purification kit.
-
The concentration and purity of the extracted RNA are determined spectrophotometrically.
-
The extracted RNA is treated with DNase to remove any contaminating genomic DNA.
-
Reverse transcription is performed to synthesize complementary DNA (cDNA) from the RNA template.
4. qRT-PCR Analysis:
-
The qRT-PCR reaction is set up using a suitable master mix, the synthesized cDNA as a template, and specific primers for the target virulence genes (e.g., ler, espA, tir) and a housekeeping gene (e.g., rpoA) for normalization.
-
The reaction is run on a real-time PCR instrument.
-
The fold change in gene expression is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the untreated control.[1]
Visualizing the this compound Signaling Pathway
References
Independent Verification of the Published Structure of Autoinducer-3 (AI-3): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Data Presentation: AI-3 Analogs and Their Biological Activity
| Compound Number | Trivial Name | Molecular Formula | Calculated Mass (M+H)+ | Observed Mass (M+H)+ |
| 1 | - | C10H17N2OS+ | 213.1056 | 213.1067 |
| 2 | - | C8H13N2OS+ | 185.0743 | 185.0727 |
| 3 | - | C10H17N2OS+ | 213.1056 | 213.1067 |
| 4 | - | C9H15NO+ | 167.1179 | 167.1162 |
| 5 | - | C12H13N2O+ | 201.1022 | 201.1025 |
| 6 | Pyrazinone 6 | C6H9N2O+ | 125.0709 | 125.0679 |
Data extracted from Kim et al., ACS Central Science, 2020.[1]
| Compound | Concentration | ler Fold Change | espA Fold Change | tir Fold Change | stx2a Fold Change |
| Pyrazinone 1 | 5 µM | ~2.5 | ~1.0 (qseC-independent) | ~1.0 (qseC-independent) | ~1.0 (qseC-independent) |
| Pyrazinone 3 | 5 µM | ~2.0 | No significant change | ~2.0 | No significant change |
| Pyrazinone 6 | 5 nM | ~3.5 | ~3.0 | ~3.0 | ~2.5 |
Data represents approximate fold change as determined by qRT-PCR and is based on figures from Kim et al., ACS Central Science, 2020.[1]
Table 3: Comparison with Other Quorum-Sensing Molecules
| Quorum-Sensing Molecule Class | General Structure | Producing Bacteria | General Function |
| This compound (Pyrazinones) | Pyrazinone core | Gram-negative and Gram-positive bacteria | Virulence, inter-kingdom signaling |
| Acyl-Homoserine Lactones (AHLs) | Acylated homoserine lactone ring | Gram-negative bacteria | Biofilm formation, virulence, bioluminescence[4][5][6][7] |
| Autoinducer-2 (AI-2) | Furanosyl borate diester (from DPD) | Gram-negative and Gram-positive bacteria | Interspecies communication, biofilm formation, virulence[8][9][10][11][12] |
Experimental Protocols
The following are detailed methodologies for key experiments as described in the primary literature.
Synthesis of 3,6-dimethylpyrazin-2-one (Pyrazinone 6)
The chemical synthesis of Pyrazinone 6 provides a crucial standard for its identification and biological testing. The published synthesis involves the condensation of two molecules of aminoacetone.[13][14]
-
Starting Material: L-threonine is oxidized by L-threonine-3-dehydrogenase (TDH) to produce L-2-amino-acetoacetate.
-
Decarboxylation: L-2-amino-acetoacetate spontaneously decarboxylates to form aminoacetone.
-
Dimerization and Cyclization: Two molecules of aminoacetone undergo a spontaneous condensation and subsequent oxidation to form the stable 3,6-dimethylpyrazin-2-one. The reaction is pH-dependent.
Structural Elucidation of this compound Analogs
-
High-Resolution Mass Spectrometry (HRMS): HRMS was used to determine the elemental composition of the isolated compounds, providing the molecular formulas listed in Table 1.
Quantitative Real-Time PCR (qRT-PCR) for Virulence Gene Expression
-
Bacterial Strains and Growth Conditions: EHEC O157:H7 and its isogenic ΔqseC mutant were used. Bacteria were grown in DMEM at 37°C with 5% CO2 to an OD600 of approximately 1.0.
-
RNA Isolation and cDNA Synthesis: Total RNA was extracted from the bacterial cells, and residual DNA was removed with DNase treatment. The purified RNA was then reverse-transcribed to cDNA.
-
qRT-PCR: The relative abundance of transcripts for the target genes (ler, espA, tir, and stx2a) was quantified using SYBR Green-based qRT-PCR.[15][16][17][18] The expression levels were normalized to a housekeeping gene (e.g., rrsB).
Mandatory Visualization
References
- 1. Characterization of Autoinducer-3 Structure and Biosynthesis in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 5. Defining the structure and function of acyl-homoserine lactone autoinducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Defining the structure and function of acyl-homoserine lactone autoinducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Processing the Interspecies Quorum-sensing Signal Autoinducer-2 (AI-2): CHARACTERIZATION OF PHOSPHO-(S)-4,5-DIHYDROXY-2,3-PENTANEDIONE ISOMERIZATION BY LsrG PROTEIN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Uptake and Processing of the Quorum-Sensing Autoinducer AI-2 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Autoinducer 2: a concentration-dependent signal for mutualistic bacterial biofilm growth | U.S. Geological Survey [usgs.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Excess A-subunits of Shiga toxin 2a are produced in enterohemorrhagic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid Detection of Enterohemorrhagic Escherichia coli by Real-Time PCR with Fluorescent Hybridization Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection of Shiga-Like Toxin (stx1 and stx2), Intimin (eaeA), and Enterohemorrhagic Escherichia coli (EHEC) Hemolysin (EHEC hlyA) Genes in Animal Feces by Multiplex PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a Multiplex PCR Assay for Detection of Shiga Toxin-Producing Escherichia coli, Enterohemorrhagic E. coli, and Enteropathogenic E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AI-2 and AI-3 Quorum Sensing Systems
For Researchers, Scientists, and Drug Development Professionals
Comparative Data Summary
| Feature | Autoinducer-2 (AI-2) | Autoinducer-3 (AI-3) |
| Molecule Class | Furanosyl borate diester or its unborated precursor, derived from DPD (4,5-dihydroxy-2,3-pentanedione).[1][2] | Pyrazinone derivatives (e.g., 3,6-dimethylpyrazin-2-one).[3][4] |
| Biosynthesis | Synthesized by the LuxS enzyme as a byproduct of the activated methyl cycle, which processes S-ribosylhomocysteine.[5][6] | Synthesized from threonine via threonine dehydrogenase (Tdh) and through "abortive" tRNA synthetase reactions, often under cellular stress.[4][7][8] |
| Key Enzyme(s) | Pfs (S-adenosylhomocysteine nucleosidase), LuxS (S-ribosylhomocysteine lyase).[2] | Tdh (Threonine dehydrogenase), tRNA synthetases.[3][7] |
| Receptor(s) | Gram-negatives (Vibrionaceae): LuxP/LuxQ two-component system.[1][2] Gram-negatives (Enterobacteriaceae): LsrB (periplasmic binding protein of the Lsr transporter).[1][9] Other: PctA/TlpQ chemoreceptors in P. aeruginosa.[10] | Gram-negatives: QseC (sensor histidine kinase of the QseBC two-component system).[8][11] |
| Signal Scope | Considered a form of "universal" inter-species communication, though also debated as a metabolic byproduct.[5][6] | Primarily involved in intra-species communication and inter-kingdom signaling with a host.[7][8] |
| Signaling Cascade | Vibrio: LuxPQ phosphorelay cascade.[2] E. coli: Internalized via Lsr transporter, phosphorylated by LsrK, which derepresses the LsrR transcriptional repressor.[1][9] | QseC sensor kinase detects this compound and host catecholamines (epinephrine/norepinephrine), leading to autophosphorylation and subsequent phosphorylation of the response regulator QseB.[11][12] |
| Key Functions | Biofilm formation, motility, virulence, metabolic regulation.[10][13][14] | Regulation of virulence genes (e.g., Locus of Enterocyte Effacement in EHEC), motility, and stress responses.[7][11] |
| Prevalence | The luxS gene is widespread among both Gram-positive and Gram-negative bacteria.[1][6] | The QseBC system is found in many Gram-negative bacteria, particularly pathogens.[8] |
Signaling Pathways and Mechanisms
Autoinducer-2 (AI-2) Signaling
Autoinducer-3 (this compound) Signaling
Experimental Protocols
Quantifying autoinducer activity is essential for studying these systems. The methodologies rely on sensitive bacterial reporter strains.
Protocol 1: Quantification of AI-2 using the Vibrio harveyi Bioluminescence Assay
-
Preparation of Reporter Strain: Grow the V. harveyi BB170 (LuxN-, LuxS+) reporter strain overnight in an appropriate marine broth (e.g., AB medium).
-
Sample Preparation: Grow the bacterial strain of interest to the desired cell density. Pellet the cells by centrifugation and collect the cell-free supernatant, typically by passing it through a 0.22 µm filter.
-
Assay: Dilute the overnight culture of the reporter strain 1:5000 into fresh medium. Aliquot 90 µL of this diluted culture into wells of a 96-well microtiter plate.
-
Incubation: Add 10 µL of the prepared cell-free supernatant (or a control medium) to each well.
-
Measurement: Incubate the plate at 30°C with shaking. Measure luminescence (in relative light units, RLU) and optical density (OD600) every hour for several hours using a plate reader.
Protocol 2: Quantification of this compound using a LEE1::lacZ Reporter Assay
-
Preparation of Reporter Strain: Use an EHEC strain containing a LEE1 promoter-driven lacZ gene fusion (e.g., on a plasmid). Grow the reporter strain overnight in a suitable medium (e.g., DMEM) at 37°C.
-
Sample Preparation: Prepare cell-free supernatants from the bacterial strain of interest as described in Protocol 1.
-
Assay: Dilute the overnight culture of the reporter strain into fresh medium containing the prepared cell-free supernatant (typically at a 10% v/v concentration).
-
Incubation: Incubate the culture at 37°C with shaking until it reaches mid-logarithmic phase.
-
Measurement (β-Galactosidase Assay):
-
Measure the OD600 of the culture.
-
Lyse the cells (e.g., using SDS and chloroform).
-
Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Incubate at room temperature until a yellow color develops.
-
Stop the reaction by adding Na₂CO₃.
-
Measure the absorbance at 420 nm.
-
-
Data Analysis: Calculate the β-galactosidase activity in Miller Units, which normalizes the A420 reading to the incubation time and cell density (OD600).
References
- 1. Autoinducer-2 - Wikipedia [en.wikipedia.org]
- 2. Autoinducer-2-Based Chemical Communication in Bacteria: Complexities of Interspecies Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quorum Sensing Autoinducer-3 Finally Yields to Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of Autoinducer-3 Structure and Biosynthesis in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quorum Sensing in Escherichia coli Is Signaled by AI-2/LsrR: Effects on Small RNA and Biofilm Architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensing of autoinducer-2 by functionally distinct receptors in prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Autoinducer-3 Structure and Biosynthesis in <i>E. coli</i> [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. The Primary Physiological Roles of Autoinducer 2 in Escherichia coli Are Chemotaxis and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation and Therapeutic Intervention of Bacterial Biofilms | springermedizin.de [springermedizin.de]
- 15. This compound Synthesis Is Not Dependent on luxS in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Correlating AI-3 Levels with Pathogenic Phenotypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Autoinducer-3 (AI-3) Signaling
This compound Signaling Pathway and Regulation of Virulence
References
- 1. Crystal violet assay [bio-protocol.org]
- 2. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gentamicin protection assay - Wikipedia [en.wikipedia.org]
- 4. ableweb.org [ableweb.org]
- 5. researchgate.net [researchgate.net]
- 6. Video: In Vitro Assay of Bacterial Adhesion onto Mammalian Epithelial Cells [jove.com]
- 7. In Vitro Assay of Bacterial Adhesion onto Mammalian Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Studies confirming the role of AI-3 in in vivo infection models
AI-3 Signaling: A Key Virulence Regulator in EHEC
AI-2 Signaling: An Alternative Quorum Sensing Pathway
Comparative In Vivo Performance of this compound and AI-2 Signaling Mutants
| Quorum Sensing System | Bacterial Strain | Gene Mutant | Animal Model | Key In Vivo Metric | Wild-Type Result | Mutant Result | Fold Change/Significance | Reference |
| This compound Signaling (LEE) | EHEC O157:H7 (strain 905) | Δeae | Infant Rabbit | Intestinal Colonization (CFU/g) | ~1 x 108 | <1 x 103 | >10,000-fold decrease (P < 0.05) | [5] |
| This compound Signaling (LEE) | EHEC O157:H7 (strain 905) | Δtir | Infant Rabbit | Intestinal Colonization (CFU/g) | ~1 x 108 | <1 x 103 | >10,000-fold decrease (P < 0.05) | [5] |
| AI-2 Signaling | APEC (strain APEC94) | Δlsr | Duck | LD50 | 1.2 x 108 CFU | 3.5 x 1010 CFU | 294-fold increase | [3][4] |
| AI-2 Signaling | APEC (strain APEC94) | Δlsr | Duck | Bacterial Load in Blood (CFU/mL) at 24h | ~1 x 106 | ~1 x 103 | ~1,000-fold decrease (P < 0.0001) | [3][4] |
| AI-2 Signaling | APEC (strain APEC94) | Δlsr | Duck | Bacterial Load in Liver (CFU/g) at 24h | ~1 x 107 | ~1 x 104 | ~1,000-fold decrease (P < 0.0001) | [3][4] |
Experimental Protocols
Infant Rabbit Model for EHEC Infection (this compound Signaling)
This protocol is based on the methodology described by Ritchie et al. (2003).[5]
-
Bacterial Strains and Growth Conditions: EHEC O157:H7 strain 905 and its isogenic Δeae and Δtir mutants were grown overnight in Luria-Bertani (LB) broth.
-
Animal Model: 3-day-old infant New Zealand White rabbits were used.
-
Infection Procedure: Rabbits were inoculated intragastrically with approximately 1 x 109 CFU of the respective EHEC strain in 1 ml of PBS using a sterile catheter.
-
Quantification of Intestinal Colonization: At 3 days post-infection, rabbits were euthanized, and sections of the proximal and distal colon were excised. The tissues were homogenized in sterile PBS, and serial dilutions were plated on sorbitol MacConkey agar to enumerate EHEC CFU.
-
Histopathological Analysis: Colonic tissues were fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin. Sections were scored for pathological changes, including heterophil infiltration and epithelial damage.
Duck Model for APEC Infection (AI-2 Signaling)
This protocol is based on the methodology described by Li et al. (2019).[3][4]
-
Bacterial Strains and Growth Conditions: Avian pathogenic E. coli (APEC) strain APEC94 and its isogenic Δlsr mutant were grown in LB broth.
-
Animal Model: 5-day-old Cherry Valley ducks were used.
-
Determination of LD50: Groups of ducks were intramuscularly injected with serial dilutions of the bacterial cultures. The 50% lethal dose (LD50) was calculated after 7 days of observation.
-
Bacterial Load in Organs: Ducks were infected intramuscularly with 1 x 108 CFU of the respective APEC strain. At 24 hours post-infection, blood, liver, spleen, and kidney samples were collected. The organs were homogenized, and serial dilutions were plated on brilliant green agar to determine the bacterial load.
Visualizing the Signaling Pathways and Experimental Workflows
References
- 1. The QseC Adrenergic Signaling Cascade in Enterohemorrhagic E. coli (EHEC) | PLOS Pathogens [journals.plos.org]
- 2. The QseC Adrenergic Signaling Cascade in Enterohemorrhagic E. coli (EHEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Critical Roles for stx2, eae, and tir in Enterohemorrhagic Escherichia coli-Induced Diarrhea and Intestinal Inflammation in Infant Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bacterial Transcriptome: A Comparative Guide to Gene Expression in the Presence of Autoinducer-3
For Immediate Release
Executive Summary
Data Presentation: Transcriptomic Response to AI-3
| Gene/Operon | Function | Expected Change in Presence of this compound | Fold Change (Illustrative) | Reference |
| LEE1 (ler) | Master regulator of the Locus of Enterocyte Effacement | Upregulated | > 2.0 | |
| LEE2 (espA, espD, espB) | Type III secretion system (T3SS) components | Upregulated | > 2.0 | |
| LEE3 (espF, espH, espG) | T3SS effector proteins | Upregulated | > 2.0 | |
| LEE4 (sepL, espB) | T3SS components and effectors | Upregulated | > 2.0 | |
| LEE5 (tir, eae) | T3SS translocated receptor and intimin | Upregulated | > 2.0 | |
| flhDC | Master regulator of flagellar biosynthesis | Upregulated | > 1.5 | [1] |
| fliC | Flagellin | Upregulated | > 1.5 | [1] |
| stx2a | Shiga toxin 2a subunit | Upregulated | Variable | [2][3] |
Note: This table is a hypothetical representation based on qualitative and targeted gene expression data from the cited literature. A global RNA-seq analysis would provide a more comprehensive list of upregulated and downregulated genes.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Bacterial Culture and this compound Treatment
Materials:
-
Bacterial strain of interest (e.g., EHEC O157:H7)
-
Luria-Bertani (LB) broth or other appropriate growth medium
-
Autoinducer-3 (synthetic or purified)
-
Spectrophotometer
-
Shaking incubator
Protocol:
-
Inoculate a single colony of the bacterial strain into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into fresh LB broth.
-
Grow the culture at 37°C with shaking, monitoring the optical density at 600 nm (OD600).
-
When the culture reaches the mid-exponential growth phase (OD600 ≈ 0.4-0.6), split the culture into two flasks:
-
Continue to incubate both cultures under the same conditions for a defined period (e.g., 1-2 hours) to allow for transcriptional changes to occur.
-
Harvest the bacterial cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Immediately proceed to RNA isolation or flash-freeze the cell pellets in liquid nitrogen and store at -80°C.
Total RNA Isolation and rRNA Depletion
Objective: To isolate high-quality total RNA from bacterial pellets and remove ribosomal RNA, which constitutes the majority of total RNA.
Materials:
-
RNA isolation kit (e.g., QIAGEN RNeasy Mini Kit, Zymo Research Direct-zol RNA Miniprep)
-
Lysozyme
-
DNase I
-
rRNA removal kit (e.g., Illumina Ribo-Zero Plus rRNA Depletion Kit)
-
Ethanol (molecular biology grade)
-
Nuclease-free water
Protocol:
-
Resuspend the bacterial cell pellet in a lysis buffer containing lysozyme to degrade the cell wall.
-
Homogenize the lysate according to the RNA isolation kit manufacturer's protocol.
-
Perform on-column DNase I digestion to remove contaminating genomic DNA.
-
Elute the total RNA in nuclease-free water.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high integrity (RIN > 8.0).
-
Proceed with ribosomal RNA depletion using a commercially available kit following the manufacturer's instructions. This step is critical for enriching the mRNA fraction for sequencing.
RNA-seq Library Preparation and Sequencing
Objective: To convert the rRNA-depleted RNA into a cDNA library suitable for high-throughput sequencing.
Materials:
-
RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit)
-
Reverse transcriptase
-
DNA polymerase
-
Adapters for sequencing
-
PCR reagents
Protocol:
-
Fragment the rRNA-depleted RNA to the desired size.
-
Synthesize the first strand of cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA, incorporating dUTP to maintain strand information.
-
Perform end-repair and A-tailing of the double-stranded cDNA fragments.
-
Ligate sequencing adapters to the cDNA fragments.
-
Amplify the library using PCR to generate a sufficient quantity for sequencing.
-
Purify the final library and assess its quality and concentration.
-
Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatics Analysis
Objective: To process the raw sequencing data to identify differentially expressed genes.
Software:
-
FastQC (for quality control)
-
Trimmomatic or similar (for adapter and quality trimming)
-
STAR or HISAT2 (for mapping reads to a reference genome)
-
featureCounts or HTSeq (for quantifying gene expression)
-
DESeq2 or edgeR (for differential expression analysis)
Pipeline:
-
Quality Control: Assess the raw sequencing reads for quality using FastQC.
-
Trimming: Remove adapter sequences and low-quality bases from the reads.
-
Mapping: Align the trimmed reads to the reference genome of the bacterial strain.
-
Quantification: Count the number of reads that map to each annotated gene.
-
Functional Annotation: Perform gene ontology (GO) and pathway analysis (e.g., KEGG) on the list of differentially expressed genes to identify enriched biological processes and pathways.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Phenotype MicroArray Analysis of Escherichia coli K-12 Mutants with Deletions of All Two-Component Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quorum sensing controls expression of the type III secretion gene transcription and protein secretion in enterohemorrhagic and enteropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Aluminum Iodide (AI-3)
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides detailed, step-by-step guidance for the safe disposal of Aluminum Iodide (AlI₃), a corrosive and water-reactive solid. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions:
Aluminum Iodide is a hazardous substance that requires careful handling in a controlled laboratory environment. It is classified as a corrosive solid that causes severe skin burns and eye damage.[1][2][3] A key hazardous property is its violent reaction with water.[1][3] Therefore, it is imperative to prevent contact with moisture.
Before handling Aluminum Iodide, always consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including:
-
Chemical-resistant gloves (e.g., butyl rubber)
-
Safety goggles and a face shield
-
A lab coat or chemical-resistant apron
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]
Spill Management Protocol
In the event of a spill, it is crucial to avoid panic and follow a pre-determined spill response plan.
Key Experimental Protocols:
Small Spill Cleanup:
-
Isolate the Area: Restrict access to the spill area.
-
Ensure Dry Conditions: Do not use water or any aqueous solutions to clean the spill, as this will cause a violent reaction.[2][3]
-
Gentle Removal: Carefully sweep or scoop the solid material using non-sparking tools and place it into a dry, sealable, and appropriately labeled waste container.[5]
-
Decontamination: Wipe the spill area with a dry cloth. If necessary, a non-reactive solvent (consult the SDS for compatible materials) can be used for final cleaning, followed by thorough drying.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., cloths, scoops) must be disposed of as hazardous waste.
Large Spill Response:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify the designated emergency response team or Environmental Health and Safety (EHS) office.
-
Ventilation: If it is safe to do so, ensure the area is well-ventilated.
-
Do Not Attempt to Clean: A large spill of Aluminum Iodide requires specialized handling by trained professionals.
Proper Disposal Procedures
The disposal of Aluminum Iodide must be conducted in strict accordance with local, state, national, and international regulations.[2] Under no circumstances should Aluminum Iodide be disposed of down the drain or in regular trash.[6]
Step-by-Step Disposal Plan:
-
Containerization: Place the waste Aluminum Iodide in its original container if possible, or in a clearly labeled, dry, and sealable container made of a compatible material. The container must be in good condition and free from leaks.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name ("Aluminum Iodide"), concentration, and any other information required by your institution's waste management program.
-
Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials, especially water and other reactive chemicals.[6]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a certified and approved waste disposal contractor.[1][3][5] These contractors are equipped to handle and treat reactive chemical waste safely.
Quantitative Data Summary
| Property | Value | Source |
| Physical State | Solid | [1] |
| Appearance | Red-brown | [1] |
| Melting Point | 191 °C / 375.8 °F | [1] |
| Boiling Point | 360 °C / 680 °F | [1] |
| Water Reactivity | Reacts violently | [1][3] |
Visualizing Safety and Disposal Workflows
To further clarify the procedural steps, the following diagrams illustrate the key decision-making processes for handling and disposing of Aluminum Iodide.
By strictly following these procedures, laboratory personnel can ensure the safe handling and disposal of Aluminum Iodide, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines and Environmental Health and Safety department for any questions or concerns.
References
Personal protective equipment for handling AI-3
For Researchers, Scientists, and Drug Development Professionals
Compound Identification and Properties
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 1-Chloro-6,7-dihydro-6,6-dimethyl-3-(methylsulfonyl)-benzo[c]thiophen-4(5H)-one | |
| CAS Number | 882288-28-0 | |
| Molecular Formula | C₁₁H₁₃ClO₃S₂ | |
| Molecular Weight | 292.8 g/mol | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | |
| Storage | Store at +4°C |
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To protect against splashes of solutions containing AI-3, which could cause eye irritation.[1][2] |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use. - Lab Coat: A flame-resistant lab coat must be worn and fully buttoned. - Clothing: Long pants and closed-toe shoes are required. | To prevent skin contact, as the compound may be harmful if it comes in contact with the skin.[2][3] A lab coat provides a removable barrier in case of a spill.[3] |
| Respiratory Protection | All handling of this compound should be performed within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator may be necessary, requiring enrollment in a respiratory protection program. | To avoid inhalation of any aerosols or dust of the compound, which may cause respiratory irritation.[1][3] |
Operational and Disposal Plan
Detailed Experimental Protocol:
-
Receiving and Inspection: Upon receiving the compound, inspect the container for any signs of damage or leaks in a well-ventilated area.
-
Storage: Store the container at +4°C in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[1] Ensure the container is tightly sealed.
-
Preparation for Use:
-
Before handling, put on all required PPE as detailed in the table above.
-
Ensure that a safety shower and an eyewash station are easily accessible and have been recently tested.
-
Prepare all necessary equipment and reagents within a certified chemical fume hood to minimize the time the container is open.[3]
-
-
Handling and Use:
-
Use the smallest amount of the chemical necessary for the experiment to minimize waste.
-
Keep the container tightly sealed when not in use.[3]
-
Post-Handling and Decontamination:
-
Disposal Plan:
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[1] If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1]
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[1] For large spills, evacuate the area and contact your institution's environmental health and safety department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
